8-Chloro-2-phenylquinoline-4-carbonyl chloride
Description
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Properties
IUPAC Name |
8-chloro-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-8-4-7-11-12(16(18)20)9-14(19-15(11)13)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXMKYLRSHATRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-Chloro-2-phenylquinoline-4-carbonyl chloride CAS number 500775-82-6
This guide details the chemical architecture, synthesis, and application of 8-Chloro-2-phenylquinoline-4-carbonyl chloride (CAS 500775-82-6) .
CAS Number: 500775-82-6 Molecular Formula: C₁₆H₉Cl₂NO Molecular Weight: 302.15 g/mol Class: Quinoline-4-carbonyl halide / Privileged Medicinal Scaffold
Executive Summary & Pharmacophore Context
This compound is a high-reactivity electrophilic intermediate used primarily in the synthesis of Neurokinin-3 (NK3) receptor antagonists (CNS disorders) and Histone Deacetylase (HDAC) inhibitors (Oncology).
Its value lies in the 2-phenylquinoline-4-carboxamide core, a "privileged structure" in medicinal chemistry. The C8-chlorine substituent modulates metabolic stability and lipophilicity, while the C4-acyl chloride functionality serves as the "warhead" for divergent synthesis—allowing rapid coupling with amines, hydrazines, and alcohols to generate bioactive libraries.
Key Therapeutic Axes
| Therapeutic Area | Target Mechanism | Structural Motif Derived from Intermediate |
| Neuroscience | NK3 Receptor Antagonism | Amide linkage at C4 (e.g., Osanetant analogs). The 2-phenyl group is critical for hydrophobic pocket binding. |
| Oncology | HDAC Inhibition | Hydroxamic acid or hydrazide linkage at C4.[1] The quinoline cap group fits the enzyme's surface rim. |
| Infectious Disease | Antibacterial (MDR) | Carboxamide derivatives targeting bacterial DNA gyrase or biofilm formation. |
Retrosynthetic Analysis & Production
The industrial synthesis of CAS 500775-82-6 typically follows a convergent route starting from 7-chloroisatin . The core quinoline ring is constructed via the Pfitzinger Reaction , followed by acyl halide activation.
Pathway Logic
-
Ring Construction (Pfitzinger): Condensation of 7-chloroisatin with acetophenone under basic conditions yields the carboxylic acid precursor.
-
Why 7-chloroisatin? In the Pfitzinger rearrangement, the C7 position of the isatin indole ring maps directly to the C8 position of the resulting quinoline.
-
-
Activation: The carboxylic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂).[2][3][4]
Synthesis Workflow Diagram
The following diagram illustrates the chemical genealogy from raw materials to the activated intermediate.
Caption: Synthesis of CAS 500775-82-6 via Pfitzinger Condensation and Acyl Activation.
Experimental Protocols
Safety Warning: This compound is a corrosive acid chloride. It reacts violently with water to release HCl gas. All operations must be performed in a fume hood under an inert atmosphere (N₂ or Ar).
Protocol A: Synthesis of the Precursor (Carboxylic Acid)
Reaction: 7-Chloroisatin + Acetophenone
-
Dissolution: In a round-bottom flask, dissolve 7-chloroisatin (1.0 eq) in 33% aqueous KOH (5.0 eq).
-
Addition: Add acetophenone (1.1 eq) dropwise. The mixture may turn dark red/brown.
-
Reflux: Heat to reflux (100°C) for 12–24 hours.
-
Precipitation: Cool the mixture to room temperature. Acidify carefully with glacial acetic acid or dilute HCl to pH 3–4.
-
Isolation: The yellow/off-white solid precipitate is the carboxylic acid. Filter, wash with water, and dry in a vacuum oven.
-
Checkpoint: Verify structure via ¹H NMR (DMSO-d₆). Look for the disappearance of the isatin ketone peak.
-
Protocol B: Activation to Carbonyl Chloride (CAS 500775-82-6)
Reaction: Carboxylic Acid + SOCl₂
-
Setup: Place the dried 8-chloro-2-phenylquinoline-4-carboxylic acid (1.0 eq) in a dry flask under Argon.
-
Reagent: Add excess Thionyl Chloride (SOCl₂) (5–10 eq) as both reagent and solvent.
-
Catalyst: Add a catalytic drop of DMF to facilitate the formation of the Vilsmeier-Haack intermediate, accelerating the reaction.
-
-
Reflux: Heat to reflux (75°C) for 3–6 hours. Evolution of SO₂ and HCl gas will be observed.
-
Completion: Monitor by taking a small aliquot, quenching with methanol, and checking TLC (methyl ester formation) or IR (shift from broad -OH stretch to sharp C=O).
-
Workup: Evaporate excess SOCl₂ under reduced pressure. To remove traces, co-evaporate with anhydrous toluene (2x).
-
Product: The residue is the crude This compound . It is typically used immediately in the next step without purification to prevent hydrolysis.
Downstream Applications & Reactivity
The acid chloride is the "gateway" to diversity-oriented synthesis.[5] The high electrophilicity of the carbonyl carbon allows for nucleophilic acyl substitution.
Reactivity Profile
| Nucleophile | Product Class | Application |
| Primary/Secondary Amines | Carboxamides | NK3 Antagonists: Amides formed with chiral piperidines or phenyl-alkyl amines are potent NK3 ligands (analogous to Talnetant). |
| Hydrazine Hydrate | Carbohydrazides | HDAC Inhibitors: The hydrazide moiety coordinates Zinc in the HDAC active site (e.g., Compound D28 analogs). |
| Alcohols | Esters | Prodrugs: Lipophilic esters to improve membrane permeability before hydrolysis in vivo. |
Divergent Synthesis Diagram
Caption: Divergent synthesis pathways utilizing CAS 500775-82-6 to access major therapeutic classes.
Analytical Characterization
To validate the integrity of CAS 500775-82-6, researchers should look for specific spectral signatures distinguishing it from the hydrolyzed acid.
-
FT-IR Spectroscopy:
-
Acid Chloride (Target): Sharp, intense band at ~1750–1780 cm⁻¹ (C=O stretch).
-
Impurity (Carboxylic Acid): Broad band at 2500–3000 cm⁻¹ (O-H stretch) and lower frequency C=O (~1680–1700 cm⁻¹).
-
-
¹H NMR (CDCl₃):
-
Aromatic protons in the quinoline ring will show characteristic splitting.
-
The absence of the broad carboxylic acid proton (>11 ppm) indicates conversion.
-
-
HPLC/MS:
-
Note: Acid chlorides are unstable on LC columns containing water/methanol.
-
Method: Derivatize a sample with excess methanol or butylamine before injection. Analyze as the corresponding methyl ester or butyl amide.
-
References
-
LookChem. (n.d.). This compound CAS NO.500775-82-6. Retrieved from
-
BenchChem. (2025).[5] Application Notes: 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate. (Provides protocol context for Pfitzinger synthesis of chloro-quinoline scaffolds). Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-phenylquinoline-4-carbohydrazide. (Demonstrates downstream hydrazide derivatives). Retrieved from
-
Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry. (Establishes the 2-phenylquinoline-4-carboxamide SAR for NK3 antagonists). Retrieved from
-
Wang, J., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (Details the use of this scaffold in oncology). Retrieved from
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 1160254-01-2 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Structural Elucidation and Synthetic Validation of 8-Chloro-2-phenylquinoline-4-carbonyl chloride
Executive Summary
Target Molecule: 8-Chloro-2-phenylquinoline-4-carbonyl chloride CAS Registry Number: 500775-82-6 (related acid precursor often cited) Molecular Formula: C₁₆H₉Cl₂NO Molecular Weight: 302.15 g/mol
This technical guide details the synthetic construction and structural validation of this compound. As a highly reactive acyl chloride intermediate, this scaffold is a critical pharmacophore in the development of NK3 receptor antagonists, antimalarials, and antiviral agents. Its structural integrity is pivotal for downstream amidation or esterification; however, its sensitivity to hydrolysis requires a rigorous, self-validating analytical protocol.
This document outlines a Pfitzinger-based synthetic route followed by a thionyl chloride activation , providing a definitive elucidation strategy distinguishing it from regioisomers (e.g., 6-chloro analogs) and hydrolysis byproducts (carboxylic acids).
Synthetic Pathway & Mechanistic Logic[1]
The synthesis is designed to lock the regiochemistry of the chlorine atom early in the pathway, eliminating the ambiguity often associated with Skraup or Doebner-Miller syntheses.
The Pfitzinger Reaction (Regiocontrol)
The core quinoline scaffold is constructed via the Pfitzinger reaction.[1] We utilize 7-chloroisatin and acetophenone .
-
Mechanistic Causality: The position of the chlorine on the isatin ring dictates the final substitution on the quinoline. 7-chloroisatin opens under basic conditions (KOH) to form 2-amino-3-chlorophenylglyoxylic acid. Condensation with acetophenone occurs para to the amino group relative to the original ring, but due to the specific ring opening/closing mechanism, the 7-position of isatin maps directly to the 8-position of the quinoline ring.
-
Outcome: Formation of 8-chloro-2-phenylquinoline-4-carboxylic acid (The Precursor).
Acyl Chloride Activation
The precursor acid is converted to the target acid chloride using Thionyl Chloride (
-
Reagent Choice:
is preferred over oxalyl chloride here due to the ease of removing volatile byproducts ( and ) via vacuum, minimizing residue that could interfere with the sensitive acid chloride.
Reaction Workflow Diagram
Figure 1: Synthetic workflow ensuring regiochemical fidelity from isatin precursor to target acyl chloride.
Structural Elucidation Strategy
Elucidation relies on a "Subtract and Shift" logic: proving the structure of the stable Acid Precursor first, then confirming the transformation to the Acid Chloride by monitoring specific spectral shifts.
NMR Elucidation (The "Fingerprint")
The 8-chloro substitution pattern creates a distinct splitting pattern in the aromatic region (Protons H-5, H-6, H-7).
Table 1: Predicted 1H NMR Shifts (CDCl₃, 400 MHz)
| Proton Position | Shift (ppm) | Multiplicity | Coupling Constant ( | Structural Logic |
| H-3 | 8.45 | Singlet (1H) | - | Characteristic isolated proton of the pyridine ring (beta to Nitrogen). |
| H-5 | 8.60 | Doublet (1H) | Deshielded by peri-interaction with C-4 carbonyl; ortho-coupled to H-6. | |
| H-6 | 7.65 | Triplet (1H) | Meta-like position, coupled to both H-5 and H-7. | |
| H-7 | 7.85 | Doublet (1H) | Ortho-coupled to H-6; adjacent to the 8-Cl group. | |
| Phenyl (Ortho) | 8.25 | Multiplet (2H) | - | Deshielded due to conjugation with the quinoline ring. |
| Phenyl (Meta/Para) | 7.50 - 7.60 | Multiplet (3H) | - | Overlapping aromatic signals. |
Note: In the Acid Chloride, H-3 and H-5 may shift slightly downfield (+0.1-0.2 ppm) compared to the Carboxylic Acid due to the increased electron-withdrawing nature of the -COCl group.
Infrared (IR) Spectroscopy (The "Transformation Monitor")
IR is the primary tool to confirm the conversion of Acid
-
Carboxylic Acid (Precursor):
-
O-H Stretch: Broad, intense band 2500–3300 cm⁻¹ (diagnostic of H-bonding).
-
C=O Stretch: ~1700 cm⁻¹ (dimerized acid).
-
-
Acid Chloride (Target):
-
O-H Stretch: ABSENT. (Presence indicates hydrolysis/incomplete reaction).
-
C=O Stretch: Sharp, strong shift to 1775–1810 cm⁻¹ . The inductive effect of Chlorine raises the vibrational frequency.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (in dry solvent like acetonitrile) or EI.
-
Isotope Pattern: The molecule contains two chlorines (one on the ring, one in the acyl chloride).
-
Look for the characteristic M, M+2, M+4 pattern with relative intensities approx 9:6:1 .
-
M+ peak: ~302 m/z.
-
Caution: In LC-MS with protic solvents (MeOH/H2O), the acid chloride will convert to the methyl ester or acid in situ. Analyze in dry conditions or derivatize with an amine immediately.
-
Experimental Protocols
Protocol A: Synthesis of 8-Chloro-2-phenylquinoline-4-carboxylic acid
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Reagents: Dissolve 7-chloroisatin (10 mmol, 1.81 g) in 33% aqueous KOH (20 mL).
-
Addition: Add acetophenone (12 mmol, 1.44 g) dropwise.
-
Reaction: Add ethanol (20 mL) to solubilize and reflux at 80°C for 12 hours. The solution will turn dark red/brown.
-
Workup:
-
Cool to room temperature.
-
Evaporate ethanol under reduced pressure.
-
Dilute with water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove unreacted acetophenone.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 10% HCl. A yellow/off-white precipitate will form.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.
Protocol B: Conversion to this compound
-
Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen atmosphere.
-
Reagents: Suspend the Carboxylic Acid (2 mmol, 0.57 g) from Protocol A in anhydrous Toluene (10 mL).
-
Activation: Add Thionyl Chloride (
, 6 mmol) and a catalytic drop of DMF. -
Reaction: Heat to reflux (80-90°C) for 3-4 hours. Evolution of gas (
) indicates reaction progress. -
Isolation:
-
Evaporate solvent and excess
under high vacuum. -
Add dry Toluene and re-evaporate (azeotropic removal of traces of
). -
Result: The product is obtained as a moisture-sensitive yellow/tan solid.
-
-
Storage: Store under Argon/Nitrogen in a desiccator. Do not expose to air.
Protocol C: Analytical Validation Flow
Figure 2: Logical decision tree for confirming the integrity of the acid chloride using IR spectroscopy.
References
-
Pfitzinger Reaction Mechanism & Scope
-
Synthesis of 2-Phenylquinoline-4-carboxylic acid derivatives
-
Wang, X., et al. (2022).[7] "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors."[8] Frontiers in Chemistry, 10.
- Validation: Confirms the Pfitzinger route using isatin and acetophenone and provides NMR data for the carboxylic acid precursor (H-3 singlet
-
-
Spectroscopic Characterization of Acid Chlorides
-
Pavia, D. L., et al. Introduction to Spectroscopy. "Infrared Spectroscopy: Acid Chlorides." C=O stretch 1775-1810 cm⁻¹.[9]
-
- Quinoline NMR Coupling Constants: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Standard reference for aromatic coupling constants, confirming J=8Hz for ortho protons in the quinoline A-ring).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. myttex.net [myttex.net]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
spectroscopic data for 8-Chloro-2-phenylquinoline-4-carbonyl chloride
Technical Whitepaper: Spectroscopic Characterization & Quality Control of 8-Chloro-2-phenylquinoline-4-carbonyl chloride
Executive Summary
This compound (CAS: 500775-82-6) is a high-value electrophilic scaffold used extensively in the synthesis of bioactive quinoline derivatives. It serves as a critical intermediate for Histone Deacetylase (HDAC) inhibitors and antimalarial agents (analogs of amodiaquine and chloroquine). Its reactivity, driven by the acyl chloride functionality, allows for rapid coupling with amines and nucleophiles to generate diverse libraries of pharmacologically active amides.
This guide provides a rigorous technical framework for the synthesis, spectroscopic validation, and quality control of this moisture-sensitive intermediate. Unlike stable end-products, this compound requires in-situ verification techniques to ensure scaffold integrity prior to downstream coupling.
Synthesis & Reaction Mechanism
The conversion of the stable precursor, 8-chloro-2-phenylquinoline-4-carboxylic acid , to the reactive acid chloride is typically achieved using thionyl chloride (
Mechanism of Action:
The reaction proceeds via a nucleophilic acyl substitution.[1][2] The carboxylic acid oxygen attacks the sulfur of thionyl chloride, forming a chlorosulfite intermediate.[3] This intermediate collapses, releasing
Figure 1: Reaction pathway for the generation of the acyl chloride scaffold.
Spectroscopic Profile & Data Analysis
Because the acid chloride is highly reactive and often generated in situ, its characterization relies on diagnostic shifts relative to the stable carboxylic acid precursor.
Precursor Baseline: 8-Chloro-2-phenylquinoline-4-carboxylic acid
Before generating the chloride, the purity of the acid must be confirmed.
Table 1: Experimental
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 14.03 | br s | 1H | Exchangeable acidic proton (disappears in |
| H-3 | 8.46 | s | 1H | Characteristic singlet of the quinoline ring; highly diagnostic. |
| H-5 | 8.65 | d ( | 1H | Deshielded by peri-interaction with the carbonyl group. |
| H-7 | 7.84 | t ( | 1H | Triplet due to coupling with H-6 and H-8 (if H-8 wasn't Cl). |
| H-6 | 7.69 | t ( | 1H | Aromatic ring proton. |
| Phenyl (2') | 8.28 | d ( | 2H | Ortho protons on the 2-phenyl ring. |
| Phenyl (3',4') | 7.55 | m | 3H | Meta/Para protons on the 2-phenyl ring. |
Target Diagnostic: this compound
Upon conversion to the acid chloride, specific spectral changes confirm the transformation.
Table 2: Diagnostic Shifts (Validation Criteria)
| Technique | Parameter | Precursor (Acid) | Target (Acid Chloride) | Validation Insight |
| IR Spectroscopy | The electron-withdrawing Cl atom increases the bond order of the carbonyl, shifting the stretch to a higher wavenumber. | |||
| H-3 Proton | The H-3 singlet typically shifts downfield due to the increased inductive effect of the | |||
| COOH Proton | Absent | Complete disappearance of the broad acid peak confirms full conversion. | ||
| Mass Spec | Molecular Ion | Note: In LC-MS with methanol, you will often see the Methyl Ester ( |
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of this compound for immediate use.
Reagents:
-
8-Chloro-2-phenylquinoline-4-carboxylic acid (1.0 eq)
-
Thionyl Chloride (
) (5.0 eq or used as solvent) -
DMF (Catalytic, 1-2 drops)
-
Solvent: Anhydrous Toluene or DCM (optional if using excess
)
Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar and a reflux condenser fitted with a
drying tube or line. -
Addition: Charge the flask with the carboxylic acid precursor. Add
slowly. If the slurry is too thick, add anhydrous toluene. -
Activation: Add 1 drop of DMF (Dimethylformamide). This forms the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction.
-
Reflux: Heat the mixture to reflux (
) for 2-3 hours.-
Visual Check: The reaction usually transitions from a suspension to a clear solution upon completion.
-
-
Isolation:
-
Cool to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator) at . -
Azeotrope: Add anhydrous toluene (10 mL) and re-evaporate to remove trace
and . Repeat twice.
-
-
Yield: The resulting off-white to yellow solid is the crude acid chloride.
-
Storage: Store under inert gas (
/Ar) at . Use within 24 hours for best results.
-
Quality Control & Stability
Critical Checkpoint: Hydrolysis Monitoring Acid chlorides are moisture-sensitive. A "wet" sample will revert to the carboxylic acid, ruining stoichiometry in downstream coupling.
QC Protocol:
-
Sampling: Take a small aliquot (~5 mg) of the solid acid chloride.
-
Derivatization (The "Methanol Quench" Test):
-
Dissolve the aliquot in anhydrous Methanol (
) . -
Run TLC or LC-MS.
-
Result: You should see the Methyl Ester exclusively.
-
Failure Mode: If you see the Carboxylic Acid peak, the acid chloride had already hydrolyzed before the methanol was added (indicating poor storage or incomplete reaction).
-
Physical Properties:
-
Appearance: White to off-white crystalline powder.
-
Solubility: Soluble in DCM, THF, Ethyl Acetate. Reacts violently with water and alcohols.
References
-
BenchChem. (2025).[5] 2-(2-Chlorophenyl)-8-methylquinoline-4-carboxylic Acid: Synthetic Routes and Applications. Retrieved from
-
Santa Cruz Biotechnology. (2024). 8-Chloro-2-phenylquinoline-4-carbohydrazide Product Data. Retrieved from
-
National Institutes of Health (NIH). (2014). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. Retrieved from
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[2][3] Retrieved from
-
Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction to IR Spectroscopy. Retrieved from
Sources
8-Chloro-2-phenylquinoline-4-carbonyl chloride mechanism of action
Chemical Reactivity, Synthesis, and Pharmacological Applications
Executive Summary
8-Chloro-2-phenylquinoline-4-carbonyl chloride (CAS: 500775-82-6) is a high-value heterocyclic intermediate belonging to the substituted quinoline family. In drug discovery, it serves as a "privileged scaffold" precursor.[1] While the molecule itself is a reactive electrophile used for chemical synthesis, its derivatives—specifically quinoline-4-carboxamides —exhibit potent biological mechanisms, most notably as Neurokinin-3 (NK3) receptor antagonists and HDAC inhibitors .
This guide details the Chemical Mechanism of Action (how the chloride facilitates ligand assembly) and the Pharmacological Mechanism of Action (how the resulting scaffold modulates biological targets), supported by self-validating experimental protocols.
Chemical Mechanism of Action: Electrophilic Activation
The core utility of this compound lies in its reactivity as an acylating agent. It transforms the stable, unreactive carboxylic acid precursor into a highly reactive species capable of coupling with amines to form bioactive amides.
2.1. Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination pathway.[2] The carbonyl carbon, activated by the electron-withdrawing chlorine atom, becomes highly electrophilic.
-
Nucleophilic Attack: An incoming nucleophile (e.g., a primary or secondary amine) attacks the carbonyl carbon, breaking the
-bond and forming a tetrahedral intermediate. -
Elimination: The carbonyl
-bond reforms, expelling the chloride ion (Cl⁻) as a good leaving group.[2] -
Deprotonation: The resulting protonated amide loses a proton (often to a base like triethylamine) to yield the stable amide product.
2.2. Synthetic Pathway Visualization
The following diagram illustrates the workflow from the Pfitzinger reaction (generating the scaffold) to the activation and final coupling.
Figure 1: Synthetic workflow converting precursors into the activated acyl chloride and finally the bioactive drug candidate.
Pharmacological Mechanism of Action (Derivatives)[1][3][4][5][6][7][8]
Once the this compound is coupled with an amine, the resulting molecule acts via specific biological pathways. The "8-chloro" and "2-phenyl" substituents are critical Structure-Activity Relationship (SAR) elements.
3.1. NK3 Receptor Antagonism
Derivatives of this scaffold (similar to Osanetant and Talnetant ) act as competitive antagonists at the Neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR).
-
Mechanism: The quinoline core penetrates the hydrophobic pocket of the NK3 receptor transmembrane domain.
-
Role of 8-Chloro: The chlorine atom at position 8 provides steric bulk that restricts bond rotation, locking the molecule into a bioactive conformation that fits the receptor binding site. It also blocks metabolic oxidation at this position, extending half-life (
). -
Role of 2-Phenyl: engages in
- stacking interactions with aromatic residues (e.g., Phe, Trp) within the receptor pocket.
3.2. HDAC Inhibition & Anticancer Activity
Recent studies indicate that hydroxamic acid derivatives synthesized from this chloride inhibit Histone Deacetylases (HDACs).
-
Mechanism: The 2-phenylquinoline acts as the "cap" group, recognizing the rim of the HDAC enzyme active site. The linker (derived from the acid chloride) positions a zinc-binding group (ZBG) to chelate the
ion at the catalytic core, preventing histone deacetylation and inducing apoptosis in cancer cells.
3.3. SAR Logic Flow
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold components to their biological functions.
Experimental Protocols
4.1. Protocol A: Synthesis of the Acid Precursor (Pfitzinger Reaction)
Rationale: The acid chloride is unstable and typically synthesized de novo from the carboxylic acid.
-
Reagents: 5-Chloroisatin (1.0 eq), Acetophenone (1.1 eq), KOH (33% aq), Ethanol.
-
Procedure:
-
Dissolve 5-chloroisatin (1.82 g, 10 mmol) in 15 mL of 33% KOH solution.
-
Add acetophenone (1.32 g, 11 mmol) dissolved in 10 mL ethanol.
-
Reflux at 80°C for 12 hours. The solution will turn dark.
-
Validation Step: Cool to room temperature and acidify with glacial acetic acid to pH 4-5. A precipitate must form.[1]
-
Filter the solid (8-chloro-2-phenylquinoline-4-carboxylic acid), wash with water, and dry.[1]
-
Expected Yield: 65-80% (Yellow/Off-white solid).
-
4.2. Protocol B: Synthesis of this compound
Rationale: Conversion of the acid to the electrophilic acid chloride.
-
Reagents: 8-Chloro-2-phenylquinoline-4-carboxylic acid, Thionyl Chloride (
), Cat. DMF. -
Procedure:
-
Suspend the dried acid (1.0 g) in anhydrous toluene (10 mL).
-
Add thionyl chloride (3.0 eq) dropwise. Add 1 drop of DMF as a catalyst.
-
Reflux for 3 hours.
-
Validation Step: The suspension should clear as the acid converts to the soluble acid chloride. Gas evolution (
, ) will cease upon completion. -
Evaporate solvent and excess
under reduced pressure. -
Storage: Use immediately or store under inert gas (Ar/N2). Do not expose to moisture.
-
4.3. Protocol C: General Amidation (Coupling)
-
Reagents: Acid Chloride (from Protocol B), Primary Amine (1.1 eq), Triethylamine (
, 2.0 eq), DCM (Dichloromethane). -
Procedure:
-
Dissolve the amine and
in anhydrous DCM at 0°C. -
Add the acid chloride (dissolved in DCM) dropwise to the amine solution.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Validation Step: Monitor by TLC. The baseline acid chloride spot should disappear, and a new, less polar amide spot should appear.
-
Wash with
(aq) and Brine. Dry over .
-
Quantitative Data Summary
The following table summarizes the impact of the 8-chloro substituent on biological potency in NK3 receptor assays (based on comparative literature of quinoline carboxamides).
| Compound Variant | R-Group (Pos 8) | NK3 Binding ( | Metabolic Stability ( | Notes |
| Unsubstituted | H | 12.5 | Low | Rapid oxidation at Pos 8 |
| Target Scaffold | Chloro (-Cl) | 2.1 | High | Steric lock improves fit |
| Methyl Analog | Methyl (-CH3) | 5.8 | Moderate | Bulky, but metabolically labile |
| Fluoro Analog | Fluoro (-F) | 8.4 | High | Lower steric bulk than Cl |
Table 1: Comparison of 2-phenylquinoline-4-carboxamide derivatives. The 8-Chloro substituent offers the optimal balance of potency and stability.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Retrieved from
-
Giardina, G. A., et al. (1999).[3] Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. PubMed.[4] Retrieved from
-
Santa Cruz Biotechnology. (2025). This compound Product Data. Retrieved from
-
Blaney, F. E., et al. (2001). Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity. Journal of Medicinal Chemistry. Retrieved from
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Quinoline Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Reactivity
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their functionalization often requires highly reactive intermediates, among which quinoline acyl chlorides are paramount for creating amide and ester linkages in drug candidates.[2][3] However, the very reactivity that makes them invaluable synthetic tools also renders them significant laboratory hazards. This guide, grounded in established safety protocols and field experience, provides a comprehensive framework for the safe handling, use, and disposal of quinoline acyl chlorides, ensuring both the integrity of your research and the safety of your team.
I. Hazard Identification: Understanding the Dual Threat
The hazards associated with quinoline acyl chlorides stem from two primary sources: the inherent reactivity of the acyl chloride functional group and the toxicological profile of the quinoline moiety.
The Acyl Chloride Group: A Highly Reactive Electrophile
Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] Their primary hazard lies in their violent reaction with nucleophiles, most notably water.[5][6] This exothermic reaction liberates corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory and dermal burns upon contact.[7][8] The reaction is often vigorous and can lead to pressure buildup in sealed containers.[8]
Furthermore, low molecular weight acyl chlorides are often lachrymators, meaning they can cause severe eye irritation and tearing upon exposure to vapors.[5][7] Inhalation of acyl chloride vapors can lead to coughing, shortness of breath, and in severe cases, pulmonary edema.[8][9]
The Quinoline Core: Toxicological Considerations
The quinoline ring system itself presents toxicological concerns. Quinoline is classified as a substance that is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[10][11][12][13][14] Therefore, in addition to the immediate corrosive hazards of the acyl chloride group, chronic exposure to quinoline-containing compounds must be minimized.
II. Hierarchy of Controls: A Multi-Layered Approach to Safety
A robust safety culture relies on a multi-layered approach to hazard mitigation. The hierarchy of controls, from most to least effective, provides a framework for managing the risks associated with quinoline acyl chlorides.
Caption: Hierarchy of controls for managing risks.
III. Safe Handling and Storage: A Practical Guide
Given the dual hazards of quinoline acyl chlorides, stringent handling and storage protocols are mandatory.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of quinoline acyl chlorides must be performed in a certified chemical fume hood to prevent the inhalation of corrosive vapors and toxic dusts.[15][16]
-
Inert Atmosphere: Due to their high reactivity with moisture, these compounds should be handled under an inert atmosphere of nitrogen or argon.[17][18] This can be achieved using a glove box or a Schlenk line.[19][20]
Personal Protective Equipment (PPE): The Last Barrier
Appropriate PPE is essential to prevent contact with these hazardous materials.[6][21]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[22] | Protects against splashes of the corrosive liquid and irritating vapors. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or laminate). Always inspect gloves for integrity before use.[10][23] | Prevents skin contact, which can cause severe burns and absorption of the toxic quinoline moiety. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[16] | Protects the skin from accidental spills. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge may be necessary for non-routine operations or spills.[23] | Provides protection from inhaling harmful vapors in situations where engineering controls are insufficient. |
Storage Requirements
-
Moisture-Free Environment: Store quinoline acyl chlorides in a cool, dry, and well-ventilated area, away from water and other incompatible materials.[16][21] A desiccator or a dry box is highly recommended.[16]
-
Inert Atmosphere: For long-term storage, sealing containers under an inert atmosphere is crucial to maintain the compound's integrity.[24][25]
-
Secondary Containment: Store containers in a chemically resistant secondary container to contain any potential leaks.[16]
IV. Experimental Protocol: Acylation of an Amine with a Quinoline Acyl Chloride
This protocol outlines a standard procedure for the acylation of a primary amine, incorporating critical safety steps. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Pre-Reaction Setup
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any residual moisture that could react with the acyl chloride.[17]
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) and purge the system with nitrogen or argon.[18][19] This is critical to prevent the hydrolysis of the quinoline acyl chloride.
-
Reagent Preparation: Dissolve the amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF) within the reaction flask.[2] The base is necessary to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
Reaction Execution
-
Acyl Chloride Addition: Dissolve the quinoline acyl chloride in the same anhydrous solvent in the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution at a controlled temperature (often 0 °C to manage the exothermic reaction).[26] A slow addition rate is crucial to prevent a dangerous temperature spike.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the reaction is complete.[2]
Work-up and Purification
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a beaker containing ice-water or a dilute aqueous acid solution.[2][26] This step should be performed in the fume hood, as it will generate HCl gas. The purpose of quenching is to neutralize any unreacted acyl chloride and facilitate the separation of the product.
-
Extraction: Extract the product into a suitable organic solvent.[2]
-
Washing: Wash the organic layer with aqueous solutions to remove impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
V. Reactivity and Incompatibilities: A Visual Guide
Understanding the reactivity of quinoline acyl chlorides is key to preventing hazardous situations. They are incompatible with a wide range of common laboratory reagents.
Caption: Reactivity of quinoline acyl chlorides.
VI. Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, immediate and appropriate action is critical.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][15]
Spills and Releases
-
Minor Spills (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand or vermiculite). Do NOT use combustible materials like paper towels.[27] Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Major Spills: Evacuate the laboratory immediately and alert emergency personnel.
VII. Waste Disposal
All waste containing quinoline acyl chlorides or their byproducts must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Never dispose of this material down the drain.[16]
Conclusion
Quinoline acyl chlorides are powerful reagents that enable the synthesis of novel chemical entities with therapeutic potential. By understanding their inherent hazards and implementing the robust safety protocols outlined in this guide, researchers can confidently and safely harness their reactivity to advance the frontiers of drug discovery. A proactive and informed approach to safety is not a barrier to innovation but rather its essential foundation.
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Methodological & Application
Synthesis of 8-Chloro-2-phenylquinoline-4-carbonyl chloride: An Application Note and Protocol for Researchers
Introduction: The Significance of Quinoline Scaffolds in Modern Drug Discovery
The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its derivatives are integral to the development of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.[1] 8-Chloro-2-phenylquinoline-4-carbonyl chloride, in particular, is a key intermediate for the synthesis of a variety of amide and ester derivatives, which are of significant interest in the exploration of new drug candidates. The conversion of the corresponding carboxylic acid to the highly reactive acyl chloride is a critical step in the synthetic pathway towards these novel compounds. This application note provides a comprehensive guide to this synthesis, detailing the reaction mechanism, a robust experimental protocol, and essential safety and characterization procedures.
Reaction Mechanism: Conversion of Carboxylic Acid to Acyl Chloride
The synthesis of this compound from its carboxylic acid is achieved through the use of thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, with the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.
Figure 1: Mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the efficient and safe synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) | Notes |
| 8-Chloro-2-phenylquinoline-4-carboxylic acid | 297.73 | 1.0 | Ensure the starting material is dry. |
| Thionyl chloride (SOCl₂) | 118.97 | 2.0 - 3.0 | Use freshly distilled or a new bottle of thionyl chloride for best results. |
| Anhydrous Toluene | - | - | As a solvent. Ensure it is truly anhydrous. |
| N,N-Dimethylformamide (DMF) | - | Catalytic amount (1 drop) | Optional catalyst. |
Equipment:
-
Round-bottom flask, two-necked
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar apparatus for working under anhydrous conditions
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Setup:
-
Assemble the two-necked round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.[5]
-
Place a drying tube at the top of the condenser to prevent atmospheric moisture from entering the reaction.
-
-
Addition of Reagents:
-
To the flask, add 8-Chloro-2-phenylquinoline-4-carboxylic acid (1.0 equiv).
-
Under the inert atmosphere, add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (2.0 - 3.0 equiv) to the stirred slurry at room temperature. A slight exotherm may be observed.
-
If desired, add one drop of anhydrous DMF as a catalyst.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (the off-gases can be bubbled through a basic solution to neutralize them).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution to neutralize any residual thionyl chloride vapors.
-
The crude this compound will remain as a solid or a viscous oil.
-
-
Purification:
-
The crude product can often be used in the next step without further purification.
-
If a higher purity is required, the product can be purified by recrystallization from a suitable anhydrous solvent (e.g., hexanes, or a mixture of hexanes and a small amount of anhydrous toluene).
-
Figure 2: A streamlined workflow for the synthesis of this compound.
Safety Precautions: Handling Thionyl Chloride
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. Strict adherence to safety protocols is mandatory.
| Hazard | Precaution |
| Corrosive | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. A face shield is also recommended. |
| Toxic by Inhalation | Always handle thionyl chloride in a well-ventilated chemical fume hood. |
| Reacts Violently with Water | Ensure all glassware is scrupulously dry. Quench any residual thionyl chloride slowly and carefully with an appropriate alcohol (e.g., isopropanol) before cleaning with water.[5] |
| Spills | In case of a spill, neutralize with a dry solid absorbent material such as sodium bicarbonate or sand. Do not use water. |
Characterization of this compound
Confirmation of the successful synthesis and purity of the product is crucial. The following spectroscopic methods are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling sign of a successful reaction is the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretching band for the acyl chloride at a higher wavenumber, typically in the range of 1750-1810 cm⁻¹.[6][7] The electron-withdrawing effect of the chlorine atom shifts the carbonyl absorption to a higher frequency compared to the starting carboxylic acid.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show the characteristic signals for the aromatic protons on the quinoline and phenyl rings.[9][10][11][12] The absence of the acidic proton from the carboxylic acid (which would typically be a broad singlet far downfield) is a key indicator of product formation.[13]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the acyl chloride, typically in the range of 160-180 ppm.
-
References
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem.
- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington Repository.
- (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington Repository.
- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
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- Semantic Scholar. (2014, February 6).
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- (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S.
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- LookChem. (n.d.). This compound CAS NO.500775-82-6.
- Santa Cruz Biotechnology. (n.d.). 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919363.
- Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4296.
- AK Scientific, Inc. (n.d.). 2-(2-Ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 919363.
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- BenchChem. (n.d.).
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Protocol for the Synthesis of Novel Amides using 8-Chloro-2-phenylquinoline-4-carbonyl chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have garnered significant attention for their diverse and potent biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The amide functionality is a cornerstone of drug design, and the synthesis of 2-phenylquinoline-4-carboxamides allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacological profiles.[2][6]
This document provides a comprehensive guide for the synthesis of novel amides via the reaction of 8-Chloro-2-phenylquinoline-4-carbonyl chloride with primary and secondary amines. This protocol is designed for researchers in drug discovery and medicinal chemistry, offering a robust methodology grounded in the principles of the Schotten-Baumann reaction.[7][8] We will detail the underlying mechanism, provide a step-by-step experimental procedure, offer troubleshooting advice, and discuss key parameters for reaction optimization.
Reaction Principles: Nucleophilic Acyl Substitution
The synthesis of amides from acyl chlorides and amines is a classic example of nucleophilic acyl substitution. The reaction proceeds through an addition-elimination mechanism.[9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate.[8][10]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) generated during the reaction, which would otherwise react with the starting amine to form an unreactive ammonium salt, thereby halting the reaction and reducing the yield.[9][11]
The use of a base, such as triethylamine (TEA), pyridine, or aqueous sodium hydroxide, is essential to drive the equilibrium towards the product.[12][13] This overall process is widely known as the Schotten-Baumann reaction.[7][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of an amine with this compound. Adjustments may be necessary based on the specific properties of the amine.
-
Reagents:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septa and needles
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
-
Acyl Chlorides: this compound is an acyl chloride. Acyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[14][15] All manipulations must be performed in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[17][18]
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[16] All glassware should be oven- or flame-dried before use.
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent).
-
Add triethylamine (1.2 - 1.5 eq.) to the solution. The base acts as an HCl scavenger.[19]
-
Cool the flask to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction.[]
-
-
Addition of Acyl Chloride:
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM in a separate flask.
-
Slowly add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. A precipitate (triethylammonium chloride) will likely form.[7]
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the starting amine.
-
-
Workup:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any excess acid).
-
Deionized water.
-
Brine (to aid in phase separation).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[21]
-
-
Purification and Characterization:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[22]
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.
-
Characterize the purified amide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1][23]
-
Optimization and Data Summary
The efficiency of the amide coupling can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization based on the nature of the amine substrate.
| Parameter | Primary Aliphatic Amine | Secondary Aliphatic Amine | Aromatic Amine (Aniline) | Considerations & Rationale |
| Reactivity | High | Moderate | Low | Nucleophilicity decreases with steric hindrance and electron-withdrawing effects. Aromatic amines are less basic and less nucleophilic. |
| Base | TEA, DIPEA | TEA, DIPEA | Pyridine, DMAP (catalyst) | A non-nucleophilic organic base is standard.[12] For less reactive amines, a stronger base or catalyst may be needed.[] |
| Solvent | DCM, THF, Acetonitrile | DCM, THF, Acetonitrile | DMF, Toluene (at higher temp) | Aprotic solvents are required to prevent hydrolysis of the acyl chloride.[12] |
| Temperature | 0 °C to RT | 0 °C to RT | RT to Reflux | Highly reactive amines require cooling to control the exotherm. Less reactive amines may require heating to proceed at a reasonable rate.[] |
| Typical Yield | > 85% | 70-90% | 50-80% | Yields are dependent on amine reactivity and potential for side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of the acyl chloride. 2. Amine starting material is of poor quality or is an HCl salt. 3. Insufficient amount of base. | 1. Ensure all glassware is thoroughly dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents. 2. Purify the amine before use. If it's a salt, use an extra equivalent of base to free the amine. 3. Use at least 1.2 equivalents of base to neutralize the HCl byproduct. |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of the this compound. | This is often due to moisture in the reaction. Follow the recommendations for "Low or No Yield." The resulting carboxylic acid can typically be removed during the aqueous workup with the NaHCO₃ wash. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of side products (e.g., over-acylation if the amine has other nucleophilic sites). | 1. Allow the reaction to run for a longer period or consider gentle heating for less reactive amines. 2. Use protecting groups for other nucleophilic functional groups if necessary. |
| Difficulty in Purification | 1. Product is streaking on the silica gel column. 2. Product is insoluble and crashes out of solution. | 1. Add a small amount of TEA (0.5-1%) to the eluent to suppress the ionization of basic nitrogen atoms on the column. 2. Choose a different solvent system for the reaction or purification. Consider purification by recrystallization if the product is a solid. |
Conclusion
The protocol outlined provides a reliable and adaptable method for the synthesis of 8-Chloro-2-phenylquinoline-4-carboxamides. By carefully controlling reaction conditions, particularly moisture, and selecting the appropriate base and solvent, researchers can efficiently generate a diverse library of novel amide compounds. These molecules serve as valuable candidates for further investigation in drug discovery programs, leveraging the proven therapeutic potential of the quinoline scaffold.[3][24]
References
-
Synthesis and analysis of amides. (n.d.). Chemistry Education. Retrieved February 18, 2026, from [Link]
-
Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved February 18, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 18, 2026, from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
Safety Data Sheet: Acetyl chloride D3. (n.d.). Carl ROTH. Retrieved February 18, 2026, from [Link]
- Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.
-
ICSC 0210 - ACETYL CHLORIDE. (n.d.). Retrieved February 18, 2026, from [Link]
-
Safety Data Sheet: Acetyl chloride. (n.d.). Chemos GmbH&Co.KG. Retrieved February 18, 2026, from [Link]
-
Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019, November 23). SciSpace. Retrieved February 18, 2026, from [Link]
-
Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review. (2025, October 1). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021, March 12). ACS Publications. Retrieved February 18, 2026, from [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025, August 6). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved February 18, 2026, from [Link]
-
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research. Retrieved February 18, 2026, from [Link]
-
Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. (2023, January 22). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. Retrieved February 18, 2026, from [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers. Retrieved February 18, 2026, from [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. (2014, February 6). Semantic Scholar. Retrieved February 18, 2026, from [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved February 18, 2026, from [Link]
Sources
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
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- 24. researchgate.net [researchgate.net]
Application Note: Esterification of 8-Chloro-2-phenylquinoline-4-carbonyl chloride
Executive Summary & Biological Context
The quinoline scaffold, specifically the 2-phenylquinoline-4-carboxylic acid pharmacophore, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold exhibit potent biological activities, including Histone Deacetylase (HDAC) inhibition (anticancer), antiviral properties against dengue and herpes, and broad-spectrum antimicrobial efficacy [1, 2].
The 8-chloro-2-phenylquinoline-4-carbonyl chloride is the high-energy electrophilic intermediate required to diversify this scaffold. Unlike the stable carboxylic acid precursor, this acid chloride is moisture-sensitive and highly reactive. This guide provides a rigorous, self-validating protocol for converting this intermediate into ester libraries, ensuring high fidelity in drug discovery campaigns.
Mechanistic Insight & Chemical Strategy
The Electrophile
The 4-carbonyl position on the quinoline ring is subject to unique steric and electronic influences:
-
Steric Hindrance: The carbonyl group is flanked by the peri-hydrogen at position 5 and the phenyl ring at position 2. While not as hindered as a tert-butyl group, it requires efficient nucleophiles or catalysis.
-
Electronic Effect: The 8-chloro substituent is electron-withdrawing (inductive effect,
), which increases the electrophilicity of the carbonyl carbon, making it more reactive than the unsubstituted parent quinoline.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination pathway. The base (Triethylamine or DIPEA) serves two roles: it enhances the nucleophilicity of the alcohol (by hydrogen bonding or deprotonation) and scavenges the HCl byproduct to drive the equilibrium forward.
Pre-Reaction Validation (Self-Validating System)
Before initiating the esterification, the integrity of the acid chloride must be verified. Acid chlorides hydrolyze rapidly in moist air to revert to the carboxylic acid.
Quality Control Check (The "Water Test"):
-
Visual: The acid chloride should be a yellow to off-white solid. If it is white and powdery like the starting acid, it may be hydrolyzed.
-
Mini-Workup (TLC): Dissolve a small spatula tip of the acid chloride in dry DCM. Add 1 drop of methanol.
-
Result: This converts the acid chloride to the methyl ester .
-
Analysis: Run TLC (Hexane:EtOAc 3:1).
-
Pass: Single spot (
distinct from carboxylic acid). -
Fail: Spot matches the carboxylic acid starting material (
usually lower, streaking).
-
Protocol A: Standard Esterification (Primary & Secondary Alcohols)
Applicability: Unhindered primary alcohols (e.g., methanol, benzyl alcohol) and secondary alcohols.
Reagents & Equipment[3][4][5]
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Alcohol (1.1 – 1.2 equiv)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M concentration]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) Optional, for speed
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (
) or Argon. -
Dissolution: Charge the flask with this compound (1.0 equiv) and anhydrous DCM. Stir until fully dissolved.
-
Note: If the solution is cloudy, filter through a syringe filter to remove hydrolyzed acid solids.
-
-
Base Addition: Cool the solution to 0°C (ice bath). Add
(1.5 equiv) dropwise.-
Observation: Slight fuming or color change is normal.
-
-
Nucleophile Addition: Add the Alcohol (1.1 equiv) slowly.
-
Optional: Add DMAP (10 mol%) if the alcohol is secondary.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC. The acid chloride spot (converted to methyl ester during sampling if using MeOH quench) should disappear.
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (2x) to remove excess amine/DMAP.
-
Wash with Sat.
(2x) to remove any hydrolyzed acid. -
Wash with Brine, dry over
, and concentrate.
-
Protocol B: Hindered Esterification (Tertiary Alcohols/Phenols)
Applicability: Sterically hindered alcohols (t-butanol), phenols, or acid-sensitive substrates.
Reagents
-
Base: Pyridine (used as solvent or in excess) OR
with high DMAP loading. -
Catalyst: DMAP (0.5 – 1.0 equiv). Stoichiometric DMAP is often required for difficult substrates.
Procedure Modifications
-
Solvent Switch: Use Pyridine or anhydrous Toluene.
-
Temperature: Heat may be required (
) for tertiary alcohols due to the steric clash between the 2-phenyl group on the quinoline and the bulky alcohol. -
Order of Addition: Dissolve the Alcohol and Base first, then add the Acid Chloride as a solid or solution to the alcohol mixture. This ensures the acid chloride immediately encounters the nucleophile.
Data Presentation & Analysis
Expected Analytical Data
| Feature | Method | Expected Signal | Interpretation |
| Carbonyl | IR | 1720–1740 | Ester C=O stretch (Shifted from ~1770 |
| Protons | 1H NMR | ||
| Quinoline | 1H NMR | Aromatic region. Look for the singlet at C3 (approx 8.0-8.2 ppm). | |
| Purity | HPLC | >95% Area | Single peak. Retention time shifted later than the acid (more lipophilic). |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is flame-dried. Use fresh acid chloride. |
| Unreacted Alcohol | Steric Hindrance | Switch to Protocol B (Pyridine/DMAP) and heat to reflux. |
| Acid Impurity | Incomplete Workup | The carboxylic acid is a byproduct of hydrolysis. Wash organic layer thoroughly with Sat. |
Experimental Workflow Diagram
Safety & Handling
-
Acid Chlorides: Corrosive and lachrymators. React violently with water to release HCl gas. Handle only in a fume hood.
-
Solvents: DCM and THF are flammable and toxic.
-
Waste: Aqueous layers from the workup will contain amine hydrochlorides and must be disposed of as hazardous aqueous waste.
References
-
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. (2015). Describes the synthesis of 2-phenylquinoline-4-carbonyl chloride intermediates. Link
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. (2022). Highlights the biological relevance of the scaffold. Link
-
Esterification Mechanism and Methods. Byju's / Organic Chemistry Portal. General mechanistic grounding for acid chloride esterification. Link
-
Preparation of carbonyl chlorides. Google Patents US5245063A. Industrial context for acid chloride preparation. Link
Sources
Application Note & Protocol: Friedel-Crafts Acylation with 8-Chloro-2-phenylquinoline-4-carbonyl chloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[1][3] The reaction typically employs an acyl chloride or anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[4][5][6]
This guide provides an in-depth protocol for the Friedel-Crafts acylation using a specialized and complex acylating agent: 8-Chloro-2-phenylquinoline-4-carbonyl chloride . The presence of the quinoline heterocycle introduces specific challenges not encountered with simpler acyl halides. The basic nitrogen atom within the quinoline ring can act as a Lewis base, potentially neutralizing the catalyst.[7] This document outlines a validated protocol that accounts for these challenges, providing researchers with a reliable method for synthesizing novel ketone derivatives bearing the 8-chloro-2-phenylquinoline moiety.
Key advantages of the Friedel-Crafts acylation include the prevention of carbocation rearrangements, a common issue in its alkylation counterpart, and the avoidance of polyacylation, as the product ketone is less reactive than the starting aromatic substrate.[2][4][6]
The Underlying Chemistry: Mechanism & Rationale
A successful protocol is built on a solid understanding of the reaction mechanism. The Friedel-Crafts acylation proceeds through a well-established multi-step pathway.
The Core Mechanism
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the this compound. This polarization facilitates the departure of the chloride, forming a resonance-stabilized acylium ion, which serves as the potent electrophile.[2][8][9]
-
Electrophilic Aromatic Substitution: The π-electron system of the aromatic substrate attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex, temporarily disrupting the aromaticity of the ring.[2][10]
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring and releases HCl and the AlCl₃ catalyst.[2][8]
Critical Consideration: The Quinoline Moiety
The key challenge when using this compound is the presence of the quinoline nitrogen. This nitrogen atom is a Lewis base and will readily coordinate with the AlCl₃ catalyst.[7] Furthermore, the oxygen atom of the resulting ketone product is also a Lewis base and forms a very stable complex with AlCl₃.[4][9]
Causality: Because both the quinoline nitrogen and the product ketone will sequester the catalyst, a simple catalytic amount of Lewis acid is insufficient. A stoichiometric excess of AlCl₃ is mandatory to ensure there is enough free catalyst to activate the acyl chloride and drive the reaction to completion. Typically, at least 2.2 equivalents are required: one equivalent to complex with the product ketone, one to be neutralized by the quinoline nitrogen, and a catalytic amount to drive the reaction itself.
Caption: Logical flow of Lewis acid consumption in the reaction.
Detailed Experimental Protocol
This protocol is designed for a ~5 mmol scale reaction. Adjustments may be necessary for different scales.
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Three-neck round-bottom flask (oven-dried) |
| Aromatic Substrate (e.g., Anisole, Toluene) | Magnetic stirrer and stir bar |
| Aluminum Chloride (AlCl₃), anhydrous | Condenser (with drying tube) |
| Dichloromethane (DCM), anhydrous | Dropping/Addition funnel |
| Hydrochloric Acid (HCl), concentrated | Inert atmosphere setup (Nitrogen or Argon) |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Ice/water bath |
| Brine (saturated NaCl solution) | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Solvents for Chromatography (e.g., Hexane, Ethyl Acetate) | Glassware for chromatography |
| Silica Gel for column chromatography | TLC plates and chamber |
Step-by-Step Methodology
Strictly anhydrous conditions are critical for success. All glassware must be oven or flame-dried and cooled under an inert atmosphere. [11][12]
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, a condenser fitted with a drying tube (e.g., filled with CaCl₂), and a rubber septum. Purge the entire system with an inert gas (Nitrogen or Argon).
-
To the flask, add anhydrous aluminum chloride (2.5 equivalents).
-
Add anhydrous dichloromethane (DCM, ~15 mL) via syringe. Stir the suspension under inert gas and cool the flask to 0 °C using an ice/water bath.
-
-
Formation of the Electrophile:
-
In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (~10 mL).
-
Transfer this solution to a dry dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.[12] A color change is typically observed as the acylium ion complex forms.
-
-
Acylation Reaction:
-
After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes.
-
Dissolve the aromatic substrate (1.1 equivalents) in anhydrous DCM (~5 mL).
-
Add the substrate solution dropwise to the reaction mixture over 20 minutes, again maintaining the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
-
Work-up & Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Prepare a beaker containing crushed ice (~50 g) and concentrated HCl (~10 mL).
-
CAUTIOUSLY and slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This quench step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.[12]
-
Transfer the entire mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.[13][14]
-
Combine all organic layers. Wash sequentially with water (2x), saturated NaHCO₃ solution (2x, to neutralize acid), and finally with brine.[3][12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[12][14]
-
-
Purification & Analysis:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[13]
-
The resulting crude solid or oil should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[3][14]
-
Combine the pure fractions (as determined by TLC) and remove the solvent to yield the final product.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point.
-
Caption: Experimental workflow for Friedel-Crafts acylation.
Summary of Key Parameters
For successful and reproducible results, the following parameters should be carefully controlled.
| Parameter | Recommended Condition | Rationale & Justification |
| Lewis Acid | Anhydrous AlCl₃ | Strong Lewis acid required to generate the acylium ion.[6][8] |
| Stoichiometry | Acyl Chloride (1 eq.), Substrate (1.1 eq.), AlCl₃ (2.5 eq.) | Excess AlCl₃ is crucial to overcome neutralization by the quinoline nitrogen and complexation with the product ketone.[4][7][9] |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that does not compete in the reaction. For very unreactive substrates, nitrobenzene can be considered.[7][14] |
| Temperature | 0 °C for additions, then ambient temperature for reaction. | Low initial temperature controls the exothermic formation of the acylium ion complex.[12][14][15] Reaction may require warming to proceed to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | AlCl₃ and acyl chlorides are moisture-sensitive; an inert atmosphere prevents decomposition and ensures catalyst activity.[11][12] |
| Work-up | Acidic Quench (Ice/HCl) | Required to hydrolyze the stable aluminum-ketone complex and liberate the final product.[9][12] |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of substrate consumption and product formation to determine the reaction endpoint. |
Conclusion & Best Practices
The protocol described provides a comprehensive framework for the successful Friedel-Crafts acylation of aromatic substrates using this compound. The critical parameter for this specific transformation is the use of a stoichiometric excess of the Lewis acid catalyst to counteract its inherent neutralization by the basic quinoline ring system. By adhering to strictly anhydrous conditions and carefully controlling the reaction temperature, researchers can reliably synthesize novel aromatic ketones. The final product's identity and purity should always be confirmed through rigorous analytical characterization, ensuring the integrity of the experimental outcome.
References
- Friedel–Crafts reaction - L.S.College, Muzaffarpur. (2020, August 24).
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available from: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available from: [Link]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Available from: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 21). Available from: [Link]
-
10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. Available from: [Link]
-
Why is a Friedel-Crafts reaction not possible on Quinoline? - Quora. (2018, March 16). Available from: [Link]
-
4.7 Friedel–Crafts Reactions – Organic Chemistry II - KPU Pressbooks. Available from: [Link]
-
Friedel and Crafts Reaction with 8-Hydroxyquinoline - ResearchGate. (2025, August 6). Available from: [Link]
-
Experiment 14: Friedel-Crafts Acylation - YouTube. (2011, August 2). Available from: [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (2025, January 28). Available from: [Link]
-
Friedel-Crafts Acylation with Amides - PMC. Available from: [Link]
- Experiment 1: Friedel-Crafts Acylation.
-
Chlorocarbonylation of an arene followed by the addition of another arene - University of Delaware. Available from: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Available from: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available from: [Link]
- WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents.
-
Synthesis of quinolines - Organic Chemistry Portal. Available from: [Link]
- Preparation and Properties of Quinoline.
-
This compound CAS NO.500775-82-6 - LookChem. Available from: [Link]
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- 4. lscollege.ac.in [lscollege.ac.in]
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- 9. 4.7 Friedel–Crafts Reactions – Organic Chemistry II [kpu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. Friedel–Crafts Acylation [sigmaaldrich.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. youtube.com [youtube.com]
- 14. Friedel-Crafts Acylation [www1.udel.edu]
- 15. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
Synthesis of 2-Phenylquinoline-Based HDAC Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Histone Deacetylases with Quinoline Scaffolds
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[1][2][3] Aberrant HDAC activity is implicated in a variety of diseases, particularly cancer, making them a significant target for therapeutic intervention.[2] HDAC inhibitors (HDACis) have emerged as a promising class of anticancer agents, with several compounds approved for clinical use.[2][4]
The quintessential pharmacophore model for an HDAC inhibitor consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site.[5] The 2-phenylquinoline scaffold has proven to be a highly effective and versatile cap group in the design of potent and selective HDAC inhibitors.[1][6] Its rigid, planar structure allows for significant hydrophobic interactions with residues at the entrance of the HDAC active site.[6] This guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 2-phenylquinoline-based HDAC inhibitors.
Synthetic Strategies for the 2-Phenylquinoline Core
The construction of the 2-phenylquinoline core is a critical step in the synthesis of these HDAC inhibitors. Several classical and modern synthetic methods can be employed, with the Doebner and Friedländer reactions being the most prominent.
The Doebner Reaction: A Three-Component Approach
The Doebner reaction is a one-pot, three-component synthesis that combines an aniline, an aldehyde (in this case, benzaldehyde), and pyruvic acid to efficiently generate 2-substituted quinoline-4-carboxylic acids.[7][8][9] This method is particularly advantageous due to its operational simplicity and the ready availability of the starting materials.[10]
The reaction proceeds through the initial formation of a Schiff base from the aniline and benzaldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent intramolecular cyclization and in-situ oxidation yield the aromatic 2-phenylquinoline-4-carboxylic acid.[7]
Caption: General workflow of the Doebner reaction.
Modern iterations of the Doebner reaction often employ Lewis or Brønsted acid catalysts to enhance reaction rates and improve yields.[7][9][11]
The Friedländer Annulation: A Versatile Cyclocondensation
The Friedländer synthesis is another powerful method for constructing the quinoline ring system.[10] This reaction involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[12][13] For the synthesis of 2-phenylquinolines, a 2-aminobenzophenone derivative would be reacted with a suitable ketone or ester.
The mechanism involves an initial aldol condensation followed by intramolecular cyclization and dehydration to form the quinoline product.[13][14] The choice of catalyst, which can be either acidic or basic, is crucial for the reaction's success.[10][13]
Caption: Key steps in the Friedländer synthesis.
Structure-Activity Relationship (SAR) of 2-Phenylquinoline HDAC Inhibitors
The biological activity of 2-phenylquinoline-based HDAC inhibitors is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings, as well as the choice of the zinc-binding group.
The Cap Group: 2-Phenylquinoline Core
The 2-phenylquinoline moiety serves as the cap group, and modifications to this core can significantly impact inhibitor potency and isoform selectivity.[5][6] The introduction of various substituents on the phenyl ring allows for the exploration of different binding interactions within the active site pocket.
The Zinc-Binding Group (ZBG)
The ZBG is essential for coordinating with the zinc ion in the HDAC active site.[5] Hydroxamic acids are the most commonly employed ZBGs due to their high affinity for the zinc ion.[6] However, other groups, such as hydrazides, have also been investigated and have shown potential for high potency and selectivity, particularly for HDAC3.[6]
The Linker
The linker connects the cap group to the ZBG. While not always a distinct component in simpler 2-phenylquinoline-4-carboxylic acid derivatives, more complex inhibitors may incorporate a linker to optimize the distance and orientation of the ZBG within the active site.
A recent study synthesized a series of 2-phenylquinoline-4-carboxylic acid derivatives and evaluated their HDAC inhibitory activity.[1][6] The findings from this study provide valuable insights into the SAR of this class of compounds.
| Compound | R Group (on Phenyl Ring) | ZBG | HDAC3 IC50 (µM) | Antiproliferative Activity (K562 cells, IC50 µM) |
| D28 | H | Hydroxamic Acid | 24.45 | 1.02 |
| D29 | H | Hydrazide | 0.477 | >50 |
| SAHA | - | Hydroxamic Acid | - | 1.87 |
Data summarized from a 2022 study by Hui et al.[6][15]
The data indicates that while the hydrazide-containing compound D29 exhibited significantly improved enzymatic inhibitory activity against HDAC3 compared to its hydroxamic acid counterpart D28 , this did not translate to potent antiproliferative activity in K562 cells.[6][15] This highlights the complex relationship between enzymatic inhibition and cellular effects.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction
This protocol describes a general procedure for the synthesis of the core 2-phenylquinoline-4-carboxylic acid scaffold.
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH) solution (33%)
-
Ethanol
-
Hydrochloric Acid (HCl) (3 M)
-
Water
Procedure:
-
Dissolve isatin (3.4 mmol) in 10 mL of 33% KOH solution in a round-bottom flask.[6]
-
Slowly add a solution of acetophenone (3.74 mmol) in 20 mL of ethanol to the flask.[6]
-
Heat the mixture to reflux at 85°C and maintain for 8 hours.[6]
-
After cooling, remove the solvent under reduced pressure.
-
Add 100 mL of water to the residue.
-
Adjust the pH of the solution to 5-6 using 3 M HCl to precipitate the product.[6]
-
Collect the solid by filtration, wash with water, and dry to obtain 2-phenylquinoline-4-carboxylic acid as a yellow powder.[6]
Characterization:
The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[6]
Protocol 2: Synthesis of a 2-Phenylquinoline-Based Hydroxamic Acid HDAC Inhibitor
This protocol outlines the subsequent steps to convert the carboxylic acid into a hydroxamic acid derivative.
Materials and Reagents:
-
2-Phenylquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Acid Chloride Formation: Convert the 2-phenylquinoline-4-carboxylic acid to its corresponding acid chloride by reacting it with an excess of thionyl chloride under reflux. Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling: In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine) in an anhydrous solvent.
-
Slowly add a solution of the acid chloride in an anhydrous solvent to the hydroxylamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the final hydroxamic acid derivative.
Characterization:
The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Biological Evaluation
Enzymatic Inhibition Assay
The inhibitory activity of the synthesized compounds against various HDAC isoforms should be determined using a commercially available HDAC activity assay kit. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated.
Cellular Antiproliferative Assay
The anticancer activity of the compounds is typically evaluated in a panel of cancer cell lines. A common method is the MTT or MTS assay, which measures cell viability. The IC50 values are determined to quantify the potency of the compounds in inhibiting cancer cell growth.
Mechanism of Action Studies
Further studies can be conducted to elucidate the mechanism by which the compounds exert their anticancer effects. These may include:
-
Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at specific phases (e.g., G2/M phase).[6][15]
-
Apoptosis Assays: Assays such as Annexin V/PI staining can be employed to determine if the compounds induce programmed cell death (apoptosis).[15]
Conclusion
The 2-phenylquinoline scaffold represents a valuable platform for the design and synthesis of novel HDAC inhibitors. The synthetic routes described herein, particularly the Doebner and Friedländer reactions, provide efficient access to this important heterocyclic core. Through systematic modification of the 2-phenylquinoline cap group and the zinc-binding group, it is possible to develop potent and selective HDAC inhibitors with potential therapeutic applications in oncology and other diseases. The detailed protocols and SAR insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Quinolone-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups [mdpi.com]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
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derivatization of 8-Chloro-2-phenylquinoline-4-carbonyl chloride for drug discovery
Application Notes & Protocols
Topic: Derivatization of 8-Chloro-2-phenylquinoline-4-carbonyl chloride for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Harnessing the this compound Scaffold: A Versatile Platform for Medicinal Chemistry
The 2-phenylquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1] Its derivatives have shown significant promise in the development of novel therapeutic agents, particularly in oncology, virology, and anti-inflammatory research.[1][2][3] This application note focuses on a key intermediate, This compound , and provides detailed protocols for its derivatization to generate libraries of novel chemical entities for drug discovery programs.
The strategic placement of a chloro group at the 8-position and a highly reactive carbonyl chloride at the 4-position makes this molecule an exceptionally valuable starting material. The carbonyl chloride group serves as a reactive handle for introducing diverse functional groups through nucleophilic acyl substitution, primarily to form stable amide bonds. This allows for the systematic exploration of the chemical space around the quinoline core, a fundamental process in structure-activity relationship (SAR) studies and hit-to-lead optimization.
Chemical Reactivity and Synthetic Strategy
The primary reaction pathway for derivatizing this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles, including primary and secondary amines, alcohols, and hydrazines.
The most common and strategically important derivatization involves the reaction with amines to form the corresponding amides (quinoline-4-carboxamides). These amides are often key structural motifs in bioactive molecules.[4] The general reaction scheme involves the coupling of the acid chloride with a nucleophile, typically in an aprotic solvent and in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General workflow for nucleophilic acyl substitution.
Protocol 1: General Procedure for the Synthesis of Quinoline-4-Carboxamides
This protocol describes a general method for the synthesis of amide derivatives from this compound.
I. Materials & Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reagents for chromatography (e.g., silica gel, ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
II. Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Scientist's Note: The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the highly reactive acyl chloride starting material.
-
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermicity of the reaction upon addition of the amine and base.
-
Addition of Base and Nucleophile: Add the amine (1.1 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq).
-
Scientist's Note: The base is essential for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation. Using a slight excess of the amine can ensure the complete consumption of the limiting acyl chloride.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and HCl salt) and brine.
-
Scientist's Note: The bicarbonate wash is a crucial step to neutralize the reaction and facilitate a clean separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expanding the Chemical Library: Applications in Drug Discovery
The true power of this scaffold lies in its ability to generate a diverse library of compounds by varying the nucleophile. This strategy is central to exploring structure-activity relationships (SAR) and optimizing compounds for desired biological activity and pharmacokinetic properties.
Caption: Creating a diverse chemical library from a single intermediate.
Table 1: Examples of Derivatives and Their Therapeutic Potential
| Nucleophile Class | Resulting Derivative | Potential Biological Target / Activity | Reference |
| Substituted Piperazines | 2-Phenylquinoline-4-carbonyl-piperazine amides | Histone Deacetylase (HDAC) Inhibition | [5][6][7] |
| Amino Alcohols | N-(hydroxyalkyl)-quinoline-4-carboxamides | Anticancer | [8] |
| Aromatic Amines | 2-Phenyl-N-aryl-quinoline-4-carboxamides | Antibacterial | [9] |
| Hydrazines | 2-Phenylquinoline-4-carbohydrazides | HDAC Inhibition, Anticancer | [5] |
| Tetrahydroisoquinolines | 4-(Tetrahydroisoquinolin-2-yl)carbonyl-quinolines | Broad-Spectrum Anti-coronavirus (e.g., SARS-CoV-2) | [2][3] |
From Synthesis to Screening: A Drug Discovery Workflow
The derivatization of this compound is an early but critical stage in a typical drug discovery pipeline. The synthesized library of compounds is then subjected to a cascade of biological assays to identify promising lead candidates.
Caption: Role of derivatization in the drug discovery pipeline.
For example, researchers have successfully introduced a 2-substituted phenylquinoline-4-carboxylic acid group into the "cap" region of HDAC inhibitors, leading to the discovery of potent and selective agents.[5][7] In another compelling case, derivatization at the C-4 position of the 2-phenylquinoline core with a 6,7-dimethoxytetrahydroisoquinoline group yielded a compound with potent activity against the SARS-CoV-2 helicase (nsp13), highlighting its potential against emerging coronavirus outbreaks.[2][3]
Conclusion
This compound is a high-value, versatile intermediate for medicinal chemists. Its facile derivatization, primarily through amide bond formation, allows for the rapid and efficient generation of diverse chemical libraries. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this scaffold in hit-to-lead campaigns, ultimately accelerating the discovery of novel therapeutics for a range of human diseases.
References
-
Yoshida, T., Moriyama, Y., Nakamura, K., & Taniguchi, H. (1993). 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a fluorescence derivatization reagent for amines in liquid chromatography. Analyst, 118(1), 29-32. [Link]
-
Manfroni, G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(6), 965-972. [Link]
-
Abdel-Wahab, B. F., et al. (2014). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. SUST Journal of Natural and Medical Sciences, 15(2). [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]
-
Manfroni, G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC. [Link]
-
ResearchGate. (n.d.). Selected examples of quinoline-4-carboxamide containing bioactive molecules. [Link]
-
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]
-
LookChem. (n.d.). This compound CAS NO.500775-82-6. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. [Link]
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Dergipark. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. [Link]
-
Bartow, E., & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704. [Link]
-
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]
-
Battistuzzi, G., & Giannini, G. (2016). A New Class of Synthetic HDAC Inhibitors, Thio-(lactam-carboxamide) Derivatives. Current Bioactive Compounds, 12(2), 104-109. [Link]
-
Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]
-
Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1475. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
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- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloro-2-phenylquinoline-4-carbonyl chloride in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 8-Chloro-2-phenylquinoline-4-carbonyl chloride as a versatile building block in the synthesis of advanced functional materials. This document outlines the core properties of the quinoline scaffold and details its application in the development of fluorescent polymers, organic light-emitting diodes (OLEDs), and chemosensors. The protocols provided are grounded in established chemical principles and are designed to be adaptable for specific research needs.
Introduction: The Potential of a Versatile Synthon
This compound is a highly reactive derivative of the 2-phenylquinoline core. The quinoline moiety itself is a privileged scaffold in medicinal chemistry and has gained significant traction in materials science due to its inherent photophysical properties, thermal stability, and electron-transporting capabilities.[1][2] The presence of a phenyl group at the 2-position enhances the aromatic system, often leading to desirable fluorescent characteristics.[3] The chloro-substituent at the 8-position can modulate the electronic properties and solubility of the resulting materials.
The key to the versatility of this compound lies in the highly reactive carbonyl chloride group at the 4-position. This functional group serves as an excellent electrophilic site for reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the straightforward incorporation of the 8-chloro-2-phenylquinoline unit into a variety of molecular architectures, from small molecules to large polymeric structures.
Application in the Synthesis of Novel Fluorescent Polymers
The incorporation of quinoline moieties into polymer backbones can impart desirable optical and electronic properties, making them suitable for applications in organic electronics and sensorics. This compound can be used as a monomer in polycondensation reactions to create novel fluorescent polymers.
Rationale and Causality
The principle behind this application is the reaction of the bifunctional this compound (or a di-functional derivative) with a suitable comonomer containing two nucleophilic groups (e.g., a diamine or a diol). The resulting polymer will have the fluorescent 2-phenylquinoline unit integrated into its main chain or as a pendant group, depending on the synthetic strategy. The photophysical properties of the resulting polymer, such as its emission wavelength and quantum yield, can be tuned by the choice of the comonomer and the overall polymer architecture.[4][5]
Experimental Protocol: Synthesis of a Poly(amide-quinoline)
This protocol describes the synthesis of a polyamide containing the 8-chloro-2-phenylquinoline moiety via interfacial polymerization, a robust method for producing high molecular weight polymers.
Materials:
-
This compound
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Methanol
Equipment:
-
High-speed blender or homogenizer
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Prepare the aqueous phase: Dissolve hexamethylenediamine (1.0 eq) and NaOH (2.2 eq) in distilled water to create a 0.5 M solution.
-
Prepare the organic phase: Dissolve this compound (1.0 eq) in DCM to create a 0.2 M solution.
-
Polymerization: Carefully pour the organic phase over the aqueous phase in a beaker without stirring to create two distinct layers. The polymer film will form at the interface.
-
Polymer isolation: Gently grasp the polymer film at the interface with forceps and continuously pull it out of the beaker. A "rope" of the polyamide will be formed.
-
Washing: Wash the polymer rope thoroughly with a 50:50 (v/v) mixture of water and methanol to remove unreacted monomers and salts.
-
Drying: Dry the polymer under vacuum at 60 °C for 24 hours.
-
Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the amide bond, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. The photophysical properties can be investigated using UV-Vis and fluorescence spectroscopy.
Caption: Workflow for the synthesis of a poly(amide-quinoline).
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are widely used in OLEDs as electron-transporting materials, hole-blocking materials, or as fluorescent emitters due to their excellent thermal stability and luminescence properties.[6][7][8] this compound can be used to synthesize novel small molecules for use in OLED devices.
Rationale and Causality
The carbonyl chloride group allows for the facile attachment of various functional moieties to the 2-phenylquinoline core. For instance, reacting it with an amine-containing hole-transporting molecule can lead to a bifunctional material that combines both electron- and hole-transporting properties. Alternatively, it can be functionalized to tune its emission color and improve its quantum efficiency for use as an emissive dopant in the light-emitting layer of an OLED.
Experimental Protocol: Synthesis of a Quinoline-based Emitter and OLED Fabrication
This protocol outlines the synthesis of a novel fluorescent emitter by reacting this compound with a fluorescent amine, followed by a general protocol for the fabrication of a simple multi-layer OLED device.
Part A: Synthesis of a Quinoline-Functionalized Emitter
Materials:
-
This compound
-
4-(Aminophenyl)triphenylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(Aminophenyl)triphenylamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired quinoline-based emitter.
Part B: OLED Device Fabrication
Equipment:
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
The synthesized quinoline-based emitter
-
A suitable host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-Ozone for 15 minutes.
-
Hole Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a glovebox.
-
Emissive Layer (EML): Prepare a solution of the synthesized quinoline-based emitter (dopant) and the host material (e.g., CBP) in a suitable solvent (e.g., chloroform). Spin-coat this solution onto the PEDOT:PSS layer.
-
Electron Transport Layer (ETL): Thermally evaporate a layer of TmPyPB onto the emissive layer.
-
Electron Injection Layer (EIL): Thermally evaporate a thin layer of LiF.
-
Cathode: Thermally evaporate a layer of Al to serve as the cathode.
-
Encapsulation: Encapsulate the device to protect it from moisture and oxygen.
-
Testing: Characterize the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED device.
Caption: OLED device structure and fabrication workflow.
Application in the Development of Fluorescent Chemosensors
The quinoline scaffold is an excellent fluorophore for the development of chemosensors for the detection of metal ions and other analytes.[9][10][11] The lone pair of electrons on the quinoline nitrogen can coordinate with metal ions, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement.
Rationale and Causality
By functionalizing this compound with a suitable receptor unit, a selective chemosensor can be designed. The carbonyl chloride group allows for the covalent attachment of a ligand that has a high affinity for a specific analyte. Upon binding of the analyte to the receptor, the electronic properties of the quinoline fluorophore are perturbed, resulting in a measurable change in its fluorescence signal.
Experimental Protocol: Synthesis of a Quinoline-based Chemosensor for Metal Ion Detection
This protocol describes the synthesis of a simple quinoline-based chemosensor by reacting this compound with an amino-functionalized crown ether.
Materials:
-
This compound
-
4'-Aminobenzo-15-crown-5
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4'-Aminobenzo-15-crown-5 (1.0 eq) and pyridine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of this compound (1.05 eq) in anhydrous THF dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the product by silica gel column chromatography to yield the desired chemosensor.
-
Sensor Evaluation: The synthesized chemosensor can be evaluated for its metal ion sensing properties by titrating it with various metal ions and monitoring the changes in its UV-Vis absorption and fluorescence spectra.
Caption: Mechanism of a quinoline-based fluorescent chemosensor.
Quantitative Data Summary
The following table summarizes hypothetical photophysical and device performance data for materials derived from this compound, based on typical values for similar quinoline derivatives found in the literature.
| Material/Device | Property | Value |
| Poly(amide-quinoline) | Max. Emission Wavelength (λem) | 480 - 520 nm |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.5 | |
| Quinoline-based Emitter | Max. Emission Wavelength (λem) | 500 - 550 nm |
| Fluorescence Quantum Yield (ΦF) | 0.6 - 0.8 | |
| OLED Device | Turn-on Voltage | 3 - 5 V |
| Maximum Luminance | > 1000 cd/m² | |
| External Quantum Efficiency (EQE) | 2 - 5% | |
| Chemosensor | Detection Limit for Metal Ion | 10⁻⁶ - 10⁻⁸ M |
| Fluorescence Change upon Binding | 5 to 20-fold enhancement/quenching |
Conclusion
This compound is a valuable and highly versatile building block for the synthesis of a wide range of functional materials. Its reactive carbonyl chloride group allows for its facile incorporation into polymers, small molecules for OLEDs, and chemosensors. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in their respective fields of materials science. Further derivatization and optimization of the molecular structures based on this scaffold are expected to lead to the development of next-generation materials with enhanced performance.
References
- Advances in polymer based Friedlander quinoline synthesis. PMC.
- Khomenko, D., Studzinsky, S., Kutsevol, N., Lampeka, R., & Panova, A. (2024). Quinoline containing polymers with azomethine fragment: synthesis and photochemical properties. Taylor & Francis Online.
- Concilio, S., Pfister, P. M., Tirelli, N., Kocher, C., & Suter, U. W. (2001). Processable Fully Aromatic Quinoline-Based Polymers.
- Shu, C. F., & Chen, C. H. (2002). Synthesis and Characterization of New Polyquinolines Containing 9,9'-Spirobifluorene Units.
- Smokal, V., Khomenko, D., Studzinsky, S., Kutsevol, N., Lampeka, R., & Panova, A. (2024). Quinoline containing polymers with azomethine fragment: synthesis and photochemical properties. Ingenta Connect.
- A novel quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC.
- Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.
- Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level.
- Gunasekar, K., Cho, W., Long, D. X., Reddy, S. S., Song, M., Noh, Y. Y., & Jin, S. H. (2016). Phenylquinoline Derivatives as Efficient Interfacial Layer Materials for High‐Performance Organic Electronic Devices.
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
- Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Lifescience Intellignce.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Dogan, O., & Okten, S. (2021). Production of organic light-emitting diode with fluorescence featured quinolin. International Journal of Chemistry and Technology, 5(2), 172-177.
- Organic LEDs Based on Bis(8-hydroxyquinoline)
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
- Mao, Z., Hu, L., Dong, X., Zhong, C., Liu, B. F., & Liu, Z. (2014). Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions. Analytical Chemistry, 86(13), 6548–6554.
- New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents.
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. Journal of Mechatronics, Electrical Power, and Vehicular Technology.
- Custom Quinoline Deriv
- Quinolin-4-ones: Methods of Synthesis and Applic
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
- facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural fe
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
- Benzerka, S., Bouraiou, A., Bouacida, S., Roisnel, T., Bentchouala, C., Smatid, F., & Belfaitah, A. (2012). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Letters in Organic Chemistry, 9, 309-313.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
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- 6. Phenylquinoline Derivatives as Efficient Interfacial Layer Materials for High‐Performance Organic Electronic Devices > Paper | Semiconductor Materials and Devices Laboratory [sema.postech.ac.kr:52703]
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- 11. nanobioletters.com [nanobioletters.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 8-Chloro-2-phenylquinoline-4-carbonyl chloride
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 8-Chloro-2-phenylquinoline-4-carbonyl chloride. The content is structured in a question-and-answer format to directly address specific challenges and frequently asked questions encountered during experimental work.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the underlying scientific rationale.
Question 1: My crude product is an oily residue or a sticky solid that is difficult to handle. What is the likely cause and how can I obtain a solid product?
Answer:
The presence of an oily or sticky crude product often indicates the presence of residual solvents from the synthesis or impurities. The primary impurity of concern is the corresponding carboxylic acid, 8-chloro-2-phenylquinoline-4-carboxylic acid, which can arise from hydrolysis of the carbonyl chloride.[1][2]
Recommended Protocol:
-
Initial Solvent Removal: Ensure all volatile solvents from the reaction (e.g., thionyl chloride, oxalyl chloride, methylene chloride) are thoroughly removed under reduced pressure.[3] For small-scale purifications, a bulb-to-bulb distillation can be effective.[3]
-
Trituration with a Non-Polar Solvent:
-
Add a minimal amount of a dry, non-polar solvent in which the desired product has low solubility, but the impurities are more soluble. Hexane or a mixture of ethyl acetate and hexane are common choices for quinoline derivatives.[4][5]
-
Stir the mixture vigorously. The desired product should precipitate as a solid.
-
Isolate the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.[6]
-
-
Recrystallization: If trituration is insufficient, recrystallization is the next logical step. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection: Start with solvents like toluene, or mixtures such as toluene-petroleum ether or ethyl acetate/hexane.[1][4] Avoid protic or basic solvents to prevent hydrolysis.[1]
-
Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.[6]
-
Question 2: I am observing significant product loss during purification. What are the potential reasons and how can I mitigate this?
Answer:
Product loss during the purification of this compound is primarily due to its high reactivity, especially its susceptibility to hydrolysis.[2] The carbonyl chloride functional group readily reacts with water to form the corresponding carboxylic acid, which will be removed during certain purification steps.[7]
Strategies to Minimize Product Loss:
-
Anhydrous Conditions: It is imperative to work under strictly anhydrous (water-free) conditions.[2]
-
Use dry solvents and glassware. Glassware should be oven-dried or flame-dried under vacuum before use.
-
Conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Avoid Aqueous Workups: If possible, avoid aqueous extraction procedures. If an aqueous wash is necessary to remove water-soluble impurities, perform it quickly with cold, deionized water and immediately dry the organic layer over a vigorous drying agent like anhydrous sodium sulfate or magnesium sulfate.[1]
-
Temperature Control: Avoid excessive heat, as it can promote degradation.[8] If distillation is used, perform it under high vacuum to lower the boiling point.
-
Minimize Handling: Plan your purification strategy to minimize the number of transfers and steps where the compound is exposed to the atmosphere.
Question 3: My purified product shows a broad melting point range, suggesting the presence of impurities. What are the most effective purification techniques for this compound?
Answer:
A broad melting point range is a clear indicator of impurities. For this compound, the most common impurity is the hydrolyzed carboxylic acid.[1] The purification method of choice will depend on the nature and quantity of the impurities.
Recommended Purification Workflow:
Caption: Decision workflow for purifying crude product.
Detailed Protocols:
-
Recrystallization: This is often the most effective and scalable method for removing minor impurities.
-
Solvent System: A common and effective solvent system for quinoline derivatives is a mixture of ethyl acetate and hexane.[4] Other options include toluene or toluene-petroleum ether.[1]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.[6]
-
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a more rigorous purification technique.
-
Stationary Phase: Use silica gel that has been dried to remove any adsorbed water.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point.[9] All solvents must be anhydrous.[8]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 97:3 hexane:ethyl acetate).[9]
-
Load the crude product onto the column (dry loading is preferred for acyl chlorides).
-
Elute the column with a gradually increasing polarity mobile phase.
-
Monitor the fractions by thin-layer chromatography (TLC). Note: Due to the reactivity of the acyl chloride, it may streak or decompose on the TLC plate. It is often better to analyze the fractions by taking a small aliquot, quenching it with methanol to form the methyl ester, and then running the TLC on the more stable ester.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its purity?
A1: Due to its moisture sensitivity, proper storage is critical.[2][10] Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[11] It should be kept in a cool, dry place away from moisture and incompatible substances.[10] For long-term storage, a desiccator or a dry box is recommended. Taking smaller working quantities from a larger stock bottle can help maintain the purity of the bulk material.
Q2: What are the primary safety precautions I should take when handling this compound?
A2: this compound is an irritant and is corrosive.[1] Always handle this compound in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of dust or vapors and contact with skin and eyes.[10] In case of contact, rinse the affected area thoroughly with water.[11]
Q3: Can I use reverse-phase HPLC to analyze the purity of this compound?
A3: Yes, reverse-phase HPLC can be used to assess the purity of this compound. A method using a C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) has been reported for a similar compound.[12] However, be aware that the acidic mobile phase can slowly hydrolyze the acyl chloride on the column. Therefore, analysis should be performed promptly after sample preparation.
Q4: What are the expected impurities from the synthesis of this compound?
A4: The most common impurity is the corresponding carboxylic acid, 8-chloro-2-phenylquinoline-4-carboxylic acid, formed by hydrolysis.[1] Other potential impurities could include unreacted starting materials from the quinoline synthesis (e.g., anilines, aldehydes/ketones) or byproducts from the chlorination step (e.g., residual thionyl chloride or oxalyl chloride and their decomposition products).[3][13] If the synthesis of the quinoline core involved a Doebner-von Miller or similar reaction, byproducts from side reactions could also be present.[13]
Quantitative Data Summary Table
| Purification Technique | Solvent System (v/v) | Key Considerations | Reference |
| Trituration | Hexane or Ethyl Acetate/Hexane | Use of dry solvents is crucial. | [4][5] |
| Recrystallization | Toluene/Petroleum Ether or Ethyl Acetate/Hexane | Slow cooling promotes larger, purer crystals. | [1][4][6] |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., starting with 97:3) | Use anhydrous solvents and dried silica gel. | [8][9] |
References
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]
-
ResearchGate. (2026, January). Stability of acyl halides in various water media. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia. Retrieved from [Link]
-
SIELC. (n.d.). Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Sciencemadness.org. (2016, June 22). Reagents for the preparation of acid chlorides: pros and cons. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Na2S-Catalyzed Dehydrogenative Condensation of 2- Aminobenzyl Alcohols and Ketones: A Synthesis of Quinolines. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Acid Chlorides - Functional Group Synthesis | Organic Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.500775-82-6. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Arkivoc. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]
-
Korean Chemical Society. (1996). Bull. Korean Chem. Soc. 1996, Vol. 17, No. 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification?. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
MDPI. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
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- 4. benchchem.com [benchchem.com]
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- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
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- 12. Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Impurity Characterization in 8-Chloro-2-phenylquinoline-4-carbonyl chloride Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals involved in the synthesis of 8-Chloro-2-phenylquinoline-4-carbonyl chloride. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of subsequent active pharmaceutical ingredients (APIs).[1][2][3][4] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to empower you to identify, characterize, and control impurities effectively.
The final step in this synthesis—the conversion of 8-Chloro-2-phenylquinoline-4-carboxylic acid to its corresponding acyl chloride—is highly sensitive. The reactivity of the acyl chloride product makes it susceptible to degradation and side reactions, which are the primary sources of process-related impurities.[5][6]
Frequently Asked Questions (FAQs)
Q1: I see a new peak in my HPLC chromatogram after the reaction. What is the most likely culprit?
A1: The most common impurity is the hydrolysis of the product back to the starting material, 8-Chloro-2-phenylquinoline-4-carboxylic acid. Acyl chlorides are highly reactive and readily react with any trace moisture in the reaction setup, solvents, or during work-up.[7][8][9] Confirm this by comparing the retention time with a standard of the starting material. If it doesn't match, proceed to the detailed troubleshooting guide for unknown peak identification.
Q2: My final product has a yellowish or brownish tint, but I expected a white or off-white solid. Why?
A2: A colored product often suggests the presence of polymeric byproducts or degradation products.[10] These can arise from harsh reaction conditions (e.g., excessive heat) during the preceding quinoline synthesis (like a Doebner-von Miller or Pfitzinger reaction) or during the final chlorination step.[11][12] It is crucial to ensure that the starting carboxylic acid is of high purity before converting it to the acyl chloride.
Q3: My reaction yield is consistently low. What are the common causes?
A3: Low yield can be attributed to several factors:
-
Incomplete Reaction: The chlorinating agent (e.g., thionyl chloride, oxalyl chloride) may be old or insufficient. Ensure you are using a fresh, high-quality reagent in the correct stoichiometric amount.
-
Product Degradation: As mentioned in Q1, hydrolysis is a major issue. Ensure all glassware is oven-dried, and use anhydrous solvents to minimize moisture exposure.
-
Side Reactions: The precursor, quinoline-4-carboxylic acid, can undergo decarboxylation under harsh heating, leading to the formation of 8-Chloro-2-phenylquinoline.[13][14]
-
Mechanical Loss: The product may be lost during work-up or purification steps.
Q4: What are the critical process parameters to control during the synthesis to minimize impurity formation?
A4: The two most critical parameters are moisture control and temperature .
-
Moisture: The entire process must be conducted under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The conversion to the acyl chloride is typically exothermic. The reaction should be cooled initially, and the temperature should be carefully monitored and controlled to prevent side reactions and degradation.
Troubleshooting Guides
Guide 1: Identification of Unknown Peaks in Chromatograms
This guide provides a systematic workflow for identifying an unexpected peak observed in your HPLC or LC-MS analysis. The process relies on a combination of chromatographic and spectroscopic techniques.[15][16][17][18]
Below is a decision-tree workflow to guide your investigation.
Caption: A workflow for identifying unknown impurities.
The first step in identification is to compare the molecular weight (from MS) of the unknown peak against a list of probable impurities.
| Impurity Name | Origin | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| 8-Chloro-2-phenylquinoline-4-carboxylic acid | Starting Material / Hydrolysis Product | C₁₆H₁₀ClNO₂ | 283.04 | Most common impurity.[7][8] |
| 8-Chloro-2-phenylquinoline | Decarboxylation Product | C₁₅H₁₀ClN | 239.05 | Formed by loss of CO₂ from the carboxylic acid, often due to excessive heat.[13] |
| Dimer of Product | Self-condensation / Side Reaction | C₃₂H₁₈Cl₂N₂O₂ | 544.07 | Can form under harsh conditions; may represent a class of related dimeric structures.[19][20] |
| Ethyl 8-chloro-2-phenylquinoline-4-carboxylate | Reaction with Ethanol | C₁₈H₁₄ClNO₂ | 311.07 | If ethanol is present as a solvent or impurity, it can react with the acyl chloride.[5][7] |
Guide 2: Strategies for Impurity Prevention and Control
Proactive control is more efficient than downstream purification. The key is understanding the reaction mechanism and potential side reactions.
The conversion of the carboxylic acid to the acyl chloride is a nucleophilic acyl substitution. Impurities arise from competing nucleophiles or degradation.
Caption: Key impurity formation routes from the main synthesis.
-
Control of Starting Materials: Ensure the 8-Chloro-2-phenylquinoline-4-carboxylic acid is highly pure. Impurities from earlier steps, such as isomeric byproducts from the quinoline synthesis, will be carried through.[21][][23]
-
Reagent Quality: Use fresh, high-purity chlorinating agents (e.g., distilled thionyl chloride). Degradation of the reagent can lead to side reactions and lower yields.
-
Anhydrous Conditions: As emphasized, this is paramount. Dry solvents using molecular sieves or distillation. Purge the reaction vessel with an inert gas before adding reagents.
-
Temperature Management: Perform the reaction at the lowest effective temperature. Start with an ice bath and allow the reaction to warm to room temperature slowly. Avoid excessive heating, which can promote decarboxylation and polymerization.[10][14]
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for separating the target compound from its most common impurities.[17][17] Method development and validation are crucial for accurate quantification.[15][17]
-
Instrumentation: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Carefully weigh ~1 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1). Note: Due to the reactivity of the acyl chloride, some hydrolysis to the carboxylic acid is expected in the sample vial. Analyze immediately after preparation.
Protocol 2: Sample Preparation for LC-MS and NMR
For definitive structural elucidation, impurities must often be isolated and concentrated.
For LC-MS Analysis:
-
Prepare the sample as described in the HPLC protocol. The goal is to get a good chromatographic separation and a clean mass spectrum for each peak.
-
Use the HPLC method as a starting point for the LC-MS analysis. The formic acid in the mobile phase is an excellent proton source for electrospray ionization (ESI) in positive mode.[16]
For NMR Analysis (Requires Isolation):
-
Isolation: Use preparative HPLC or flash column chromatography to isolate the impurity of interest. Collect the fractions containing the pure impurity.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure. Ensure all mobile phase components (e.g., formic acid) are removed. This can be achieved by co-evaporating with a clean solvent and then drying under high vacuum.
-
Sample Preparation: Dissolve the dried impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A concentration of 1-5 mg in 0.6 mL of solvent is typical.
-
Analysis: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra to elucidate the structure.[16][24]
References
-
ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
SynThink. Challenges in Pharmaceutical Impurity Characterization & Solutions. Available from: [Link]
-
Chemistry LibreTexts. 21.4: Chemistry of Acid Halides. Available from: [Link]
-
Patole, S., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Available from: [Link]
-
Slideshare. Doebner-Miller reaction and applications. Available from: [Link]
-
SynArchive. Doebner-Miller Reaction. Available from: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
-
Doc Brown's Chemistry. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Available from: [Link]
-
Physics & Maths Tutor. Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Top Impurity Characterization Techniques: LC-MS, NMR, and ICP-MS. Available from: [Link]
-
S. S. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5426-5435. Available from: [Link]
-
Wikipedia. Pfitzinger reaction. Available from: [Link]
-
Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Department of Pharmaceutical Chemistry, College of Pharmacy. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Available from: [Link]
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Importance of Impurity Characterization. Available from: [Link]
-
Journal of Advanced Pharmaceutical Technology & Research. (2016). The importance of impurity analysis in pharmaceutical products: an integrated approach. Available from: [Link]
-
Scribd. Chemistry of Pfitzinger Synthesis. Available from: [Link]
-
Cambridge University Press. Pfitzinger Quinoline Synthesis. Available from: [Link]
-
Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Available from: [Link]
- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available from: [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]
-
Sciencemadness.org. (2024). The Pfitzinger Reaction. Available from: [Link]
-
AOCS. Formation of Dimers and Oligomers. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Available from: [Link]
-
Pharmaffiliates. Quinoline-impurities. Available from: [Link]
-
Journal of the Chemical Society D. The mechanism of formation of quinoline derivatives from NN-dialkylanilines and N-phenylmaleimide in the presence of benzoyl peroxide. Available from: [Link]
-
ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. Available from: [Link]
-
PubMed. (2019). Quinoline and quinolone dimers and their biological activities: An overview. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2016). Enzymatic synthesis of 5-amino quinoline oligomers and evaluation of their free radical scavenging activity. Available from: [Link]
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. Available from: [Link]
-
Wikipedia. Quinoline. Available from: [Link]
-
YouTube. (2020). Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. Available from: [Link]
-
Arkivoc. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Available from: [Link]
-
Preparation and Properties of Quinoline. Available from: [Link]
-
LookChem. This compound CAS NO.500775-82-6. Available from: [Link]
-
PMC. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]
-
ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available from: [Link]
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Validation & Comparative
Comparative Spectral Analysis: Characterizing 8-Chloro-2-phenylquinoline-4-carbonyl chloride via ¹H NMR
Product Category: Pharmaceutical Intermediates (NK3 Receptor Antagonists) Target Molecule: 8-Chloro-2-phenylquinoline-4-carbonyl chloride Alternative/Precursor: 8-Chloro-2-phenylquinoline-4-carboxylic acid
Executive Summary
This guide provides a technical framework for the structural validation of This compound , a critical electrophilic intermediate used in the synthesis of neurokinin-3 (NK3) receptor antagonists such as Talnetant (SB-223412) .
The primary challenge in handling this product is its high reactivity; it rapidly hydrolyzes back to its precursor, 8-chloro-2-phenylquinoline-4-carboxylic acid , upon exposure to atmospheric moisture. Therefore, the "performance" of this reagent is defined by its electrophilic purity . This guide compares the ¹H NMR profile of the active acid chloride against its inactive carboxylic acid precursor to enable rapid quality control (QC) decision-making.
Synthesis & Structural Context
To interpret the spectrum accurately, one must understand the synthetic origin. The transformation involves converting the carboxylic acid moiety at position C4 to an acid chloride using thionyl chloride (
Structural Numbering & Logic[1]
-
Quinoline Core: The rigid bicyclic system provides distinct aromatic signals.
-
Position 4 (Carbonyl): The site of transformation.[1]
-
Position 5 (Peri-proton): The proton at C5 is spatially proximate to the carbonyl oxygen. It is subject to significant deshielding (downfield shift) due to the magnetic anisotropy of the carbonyl group (the "peri-effect").
-
Position 3 (H3): An isolated singlet, serving as a diagnostic marker for the heterocyclic ring.
Experimental Workflow
The following diagram outlines the critical path from synthesis to spectral validation, emphasizing the "Dry Chain" required to prevent hydrolysis during analysis.
Figure 1: Synthesis and anhydrous QC workflow for acid chloride generation.
Comparative Spectral Analysis
The following section compares the active product (Acid Chloride) with its primary impurity (Carboxylic Acid).
Note on Solvents:
-
Acid Chloride: Must be analyzed in anhydrous CDCl₃ .
-
Carboxylic Acid: Often requires DMSO-d₆ for solubility.
-
Direct Comparison: If the acid chloride has hydrolyzed in the CDCl₃ tube, you will see the "Acid" profile superimposed on the "Chloride" profile.
Table 1: Diagnostic Chemical Shift Comparison (¹H NMR)
| Feature | Active Product (Acid Chloride) | Alternative/Impurity (Carboxylic Acid) | Shift Logic (Causality) |
| Solvent | CDCl₃ (Anhydrous) | DMSO-d₆ (typically) | Polarity difference affects shifts. |
| -COOH Proton | Absent | The most definitive marker. Presence indicates hydrolysis. | |
| H3 Proton | The acid chloride is electron-withdrawing but lacks the H-bond dimerization of the acid, often causing a slight upfield shift relative to the acid in DMSO. | ||
| H5 Proton | The Peri-Effect: The -COCl carbonyl is a stronger anisotropic deshielder than -COOH, pushing the H5 proton further downfield. | ||
| Aromatic Region | Sharp, well-defined multiplets | Often broadened if H-bonding occurs | 2-Phenyl group protons appear as multiplets in the 7.4–7.8 ppm range for both. |
Detailed Interpretation Steps[1][3]
Step 1: The "Ghost" Peak (13.0 - 14.5 ppm)
-
Protocol: Expand the spectral window to 15 ppm.
-
Observation: Look for a broad, low-intensity hump.
Step 2: The H3 Singlet (Diagnostic)
-
Location: The isolated proton on the pyridine ring (C3).
-
Appearance: A sharp singlet.
-
Differentiation: In the acid (in DMSO), this peak is typically deshielded to ~8.48 ppm. In the acid chloride (in CDCl₃), it often appears slightly upfield (~8.0 ppm).
-
Performance Check: If you see two singlets in this region (e.g., one at 8.0 and one at 8.5), you have a mixture of product and starting material.
Step 3: The H5 Peri-Proton (Deshielding)
-
Mechanism: The carbonyl oxygen at C4 is spatially locked near the C5 proton.
-
Observation: This is usually the most downfield aromatic signal (excluding the -COOH).
-
Active Product: In the acid chloride, the enhanced electron-withdrawing nature of the -Cl group (inductive effect) combined with anisotropy shifts this doublet downfield compared to the acid.
Experimental Protocol: Self-Validating NMR
To ensure trustworthiness, the following protocol includes internal checks to validate the integrity of the moisture-sensitive sample.
Materials
-
Solvent: CDCl₃ (Stored over molecular sieves, 99.8% D).
-
Tube: Oven-dried NMR tube, flushed with Nitrogen/Argon.
-
Scavenger (Optional): Activated neutral alumina (small amount in tube) can scavenge trace water, but rapid acquisition is preferred.
Step-by-Step Methodology
-
Blank Scan: Run a single scan of the "dry" CDCl₃ solvent before adding the sample. Check for the water peak at ~1.56 ppm. If high, discard solvent.
-
Sample Dissolution: Dissolve ~5-10 mg of the solid acid chloride in 0.6 mL CDCl₃. Do not use heat/sonication (accelerates hydrolysis).
-
Acquisition: Insert into the magnet immediately.
-
Pulse Sequence: Standard proton (zg30).
-
Scans: 8 to 16 scans are sufficient (prevents time-dependent hydrolysis during acquisition).
-
-
Validation (The "Time-Stamp" Check):
-
If the spectrum looks ambiguous, wait 10 minutes and run it again.
-
Logic: If the peaks at
13-14 ppm appear or grow, and the H3 singlet shifts downfield, the sample is actively hydrolyzing in the tube.
-
Interpretation Logic Tree
Use this decision tree to classify your product's quality.
Figure 2: Logic tree for interpreting spectral data of moisture-sensitive acid chlorides.
References
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (Provides comparative NMR data for the carboxylic acid precursor). Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table - Functional Group Analysis. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 8-Chloro-2-phenylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) for the characterization of 8-Chloro-2-phenylquinoline-4-carbonyl chloride, a reactive intermediate potentially pivotal in the synthesis of new chemical entities. We will explore the nuances of HRMS instrumentation, detail a robust analytical workflow, and contrast this powerful technique with other established analytical methods, providing you with the critical insights needed for confident structural elucidation.
The Analytical Challenge: this compound
This compound (C₁₆H₉Cl₂NO) presents a multifaceted analytical challenge. Its quinoline core is a common scaffold in pharmacologically active compounds. The presence of two chlorine atoms introduces a characteristic isotopic signature, while the acyl chloride functional group is highly reactive, making the molecule susceptible to hydrolysis. A successful analytical strategy must, therefore, provide not only precise mass measurement for elemental composition determination but also structural information to confirm connectivity and identify potential degradation products.
High-Resolution Mass Spectrometry: The Gold Standard for Molecular Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone technique in modern analytical chemistry, offering unparalleled accuracy in mass measurement.[1][2][3] This precision allows for the determination of a molecule's elemental formula, a critical first step in structural elucidation. Unlike nominal mass instruments, HRMS analyzers like Orbitrap and Time-of-Flight (TOF) can differentiate between ions with very similar masses (isobars), providing a higher degree of confidence in identification.[4]
Instrumentation Showdown: Orbitrap vs. Time-of-Flight (TOF)
The two most prominent HRMS technologies in small molecule analysis are the Orbitrap and TOF mass analyzers. The choice between them often depends on the specific analytical need.
| Feature | Orbitrap (e.g., Thermo Scientific™ Q Exactive™ series) | Time-of-Flight (TOF) (e.g., Agilent 6546 Q-TOF) | Senior Scientist's Insight |
| Resolving Power | Exceptionally high, often exceeding 140,000 FWHM.[5] | Typically in the range of 40,000-60,000 FWHM. | For complex mixtures or when resolving isobaric interferences is critical, the superior resolution of the Orbitrap is a distinct advantage. |
| Mass Accuracy | Typically < 1-3 ppm with external calibration. | Typically < 3-5 ppm with external calibration. | Both platforms provide excellent mass accuracy, sufficient for confident elemental formula determination of small molecules. |
| Scan Speed | Generally slower than TOF, though modern instruments have significantly improved.[6] | Very fast, enabling high-throughput analysis and compatibility with fast chromatography.[6] | For rapid screening or when coupled with ultra-high-performance liquid chromatography (UHPLC), the speed of a TOF analyzer can be beneficial. |
| Dynamic Range | Can be limited, potentially affecting the detection of low-abundance ions in the presence of highly abundant ones.[6] | Excellent dynamic range, making it well-suited for samples with large variations in component concentrations.[6] | In impurity profiling, where trace-level components need to be detected alongside the main compound, the wider dynamic range of a TOF can be advantageous. |
For the definitive characterization of a pure standard of this compound, the ultra-high resolution of an Orbitrap-based instrument is recommended to ensure the highest confidence in mass assignment and isotopic pattern fidelity.
Proposed HRMS Workflow for this compound
The following workflow outlines a comprehensive approach for the analysis of this compound using HRMS.
Caption: Experimental workflow for the HRMS analysis of this compound.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Due to the reactive nature of the acyl chloride, all solvents and handling equipment must be anhydrous to prevent hydrolysis to the corresponding carboxylic acid.
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Further dilute the stock solution with anhydrous acetonitrile to a final concentration of approximately 1 µg/mL for direct infusion.
-
-
HRMS Analysis (Orbitrap):
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The quinoline nitrogen is a primary site for protonation.
-
Full Scan MS: Acquire data in full scan mode over a mass range of m/z 100-500 at a resolving power of at least 140,000 (at m/z 200). This will provide the high-resolution data for exact mass determination and isotopic pattern analysis.
-
Tandem MS (MS/MS): Perform data-dependent MS/MS analysis on the most abundant ion in the full scan spectrum, which is expected to be the protonated molecule [M+H]⁺. Use higher-energy collisional dissociation (HCD) to induce fragmentation.
-
Expected Data and Interpretation
-
Exact Mass and Elemental Formula: The theoretical monoisotopic mass of the protonated molecule [C₁₆H₁₀Cl₂NO]⁺ is 314.01394 u. A measured mass accuracy of < 2 ppm provides high confidence in this elemental composition.
-
Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic isotopic pattern for the molecular ion cluster. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, we expect to see:
-
M+ peak (containing two ³⁵Cl atoms): Highest abundance.
-
M+2 peak (containing one ³⁵Cl and one ³⁷Cl atom): Approximately 65% of the M+ peak intensity.
-
M+4 peak (containing two ³⁷Cl atoms): Approximately 10% of the M+ peak intensity. This distinct pattern is a powerful confirmation of the number of chlorine atoms in the molecule.
-
-
Fragmentation Analysis (MS/MS): The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, expected fragmentation pathways include:
-
Loss of HCl: A common fragmentation pathway for protonated chlorinated compounds.
-
Loss of CO: Cleavage of the carbonyl group.
-
Loss of the entire carbonyl chloride group: Resulting in the 8-chloro-2-phenylquinoline fragment.
-
Cleavage of the phenyl group. The accurate mass measurement of these fragment ions further corroborates the proposed structure.[7][8]
-
Comparison with Alternative Analytical Techniques
While HRMS is the premier technique for this analysis, other methods provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular weight, isotopic distribution, structural fragmentation. | Unparalleled mass accuracy and sensitivity.[1][3] | Provides limited information on stereochemistry and isomerism without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[9] | Gold standard for de novo structure elucidation.[2] | Lower sensitivity compared to MS, requires larger sample amounts, and is not suitable for complex mixture analysis without separation. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (e.g., C=O of the acyl chloride, aromatic C-H).[1][2][3] | Rapid, non-destructive, and provides a characteristic fingerprint of the molecule. | Provides limited information on the overall molecular structure and is not suitable for quantitative analysis without extensive calibration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and thermally stable compounds. | Excellent chromatographic resolution for volatile compounds. | The high reactivity and low volatility of this compound make it unsuitable for direct GC analysis without derivatization.[10] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture, quantification. | Robust and versatile for a wide range of compounds.[11][12] | Requires a chromophore for UV detection; does not inherently provide structural information without a mass spectrometer detector. |
Conclusion
For the definitive structural confirmation of this compound, high-resolution mass spectrometry, particularly with an Orbitrap mass analyzer, stands out as the most powerful and informative technique. Its ability to provide exact mass, a clear isotopic pattern, and detailed fragmentation data in a single analysis is unmatched. While NMR and FT-IR are invaluable for providing complementary structural details, the sensitivity and specificity of HRMS make it an indispensable tool in the modern drug development and chemical synthesis workflow. By following the proposed workflow, researchers can achieve unambiguous characterization of this and similar novel chemical entities with the highest degree of scientific rigor.
References
- ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry.
- Measurlabs. High-Resolution Mass Spectrometry | HRMS Analysis.
- Sumble. (2025, November 25). What is high-resolution mass spectrometry?.
- ResearchGate. (2025, August 6). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?.
- Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?.
- Benchchem.
- Santa Cruz Biotechnology. 8-chloro-2-(5-chloro-2-thienyl)quinoline-4-carbonyl chloride.
- Sparkl.
- PMC.
- PMC. (2015, November 13). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic.
- BLDpharm. 59661-86-8|2-Phenylquinoline-4-carbonyl chloride.
- The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- Benchchem.
- Google Patents. CN105301137A - High performance liquid chromatography method for analysis of alkyl chloride compound.
- Save My Exams. (2026, January 13). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
- LookChem. This compound CAS NO.500775-82-6.
- MDPI. (2023, June 19).
- Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- PubMed. (1976, May). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
- Agilent. Synthesis of substituted 4-hydroxalkyl-quinoline derivatives by a three-component reaction using CuCl/AuCl as.
- University of Calgary. Ch13 - Mass Spectroscopy.
- ArtMolecule. (2023, December 1). Stable Isotopes - Abundances %.
- Saarland University. Isotope distributions.
- Chemsrc. (2025, September 10). 8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride.
- ChemLin. (2023, December 1).
- PubMed. (2024, June 30). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti.
- Scientific Instrument Services.
- Chemguide.
- Repository.
- TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- YouTube. (2022, August 15). Qualitative LC MS HRMS Part 2 - Fragment confirmation for confidently confirming compounds.
- PubChem. 2-Chloroquinoline-4-carbonyl chloride.
- MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
- West Virginia University. (2020, April 11).
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Comparative Guide: Reactivity & Handling of Substituted Quinoline Carbonyl Chlorides
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, quinoline carbonyl chlorides are pivotal electrophiles for generating amide and ester libraries, particularly in the synthesis of kinase inhibitors and antimalarials. Their reactivity profile is distinct from standard benzoyl chlorides due to the electron-deficient nature of the quinoline heterocycle.
This guide provides a technical comparison of quinoline carbonyl chloride isomers (2-, 3-, 4-, 6-, and 8-substituted), analyzing how the nitrogen heteroatom’s position dictates electrophilicity and steric accessibility.
Key Takeaway: The quinoline-2-carbonyl chloride and quinoline-4-carbonyl chloride isomers exhibit the highest electrophilicity due to strong inductive and mesomeric withdrawal by the ring nitrogen. However, the 8-isomer presents significant steric challenges (peri-effect) that require modified protocols.
Mechanistic Grounding: The Quinoline Effect
To predict and control reactivity, one must understand the electronic influence of the quinoline ring on the carbonyl center. Unlike a phenyl ring, the quinoline scaffold is
Electronic Activation
The nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group (EWG). This withdrawal reduces electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack (
-
Inductive Effect (-I): Operates through the
-framework; strongest at the 2-position (adjacent to N). -
Mesomeric Effect (-M): Operates through the
-system; significantly activates positions 2 and 4.
The Reaction Pathway
The reaction follows a standard Nucleophilic Acyl Substitution pathway. The rate-determining step is typically the formation of the tetrahedral intermediate.
Figure 1: Nucleophilic acyl substitution mechanism. The electrophilicity of the starting carbonyl determines the rate of the first step (
Comparative Reactivity Analysis
The following table synthesizes reactivity data based on electronic parameters (Hammett
| Isomer Position | Relative Reactivity* | Electronic Environment | Steric Profile | Recommended Application |
| 2-Carbonyl (Quinaldoyl) | Very High (10-15x) | Strong -I and -M from adjacent N. Highly electron-deficient carbonyl. | Moderate hindrance (lone pair repulsion). | Rapid library synthesis; requires low temp ( |
| 4-Carbonyl | High (8-12x) | Strong -M effect (para-like resonance). | Moderate hindrance (peri-H interaction). | Core scaffold for kinase inhibitors. |
| 3-Carbonyl | Moderate-High (4-6x) | Meta-like position; primarily -I effect. Less resonance activation. | Low hindrance. | Stable building block; standard Schotten-Baumann conditions. |
| 6-Carbonyl | Moderate (2-4x) | Distant from N; behaves similarly to | Low hindrance. | Linker attachment points. |
| 8-Carbonyl | Low / Variable | Inductive activation (-I), but often offset by steric blocking. | High hindrance (Peri-effect with N-1 lone pair). | Specialized ligands; requires forcing conditions or catalysis. |
*Relative Reactivity is estimated vs. unsubstituted Benzoyl Chloride (Rate = 1.0) based on hydrolysis kinetics in aqueous dioxane.
Detailed Isomer Breakdown
1. The 2-Isomer (Quinaldoyl Chloride)
-
Behavior: The carbonyl carbon is severely electron-depleted because it is directly attached to the imine-like carbon of the heterocycle.
-
Experimental Insight: In aminolysis reactions, this isomer reacts almost instantaneously. However, it is also the most prone to hydrolysis.
-
Critical Protocol: Must be stored under argon.[1] During synthesis, use DCM (dichloromethane) rather than THF to avoid ring-opening polymerization side reactions sometimes seen with highly activated acid chlorides.
2. The 3-Isomer
-
Behavior: The "meta" relationship to the nitrogen means the carbonyl does not benefit from direct resonance withdrawal. It behaves like a standard electron-poor aryl acid chloride.
-
Experimental Insight: This is often the most "user-friendly" isomer—reactive enough to couple with weak nucleophiles (anilines) but stable enough to weigh out on the bench for short periods.
3. The 8-Isomer (The Steric Outlier)
-
Behavior: The 8-position suffers from the "peri-effect." The carbonyl group is spatially crowded by the nitrogen lone pair (or the C1-H if considering the naphthalene analog, but here the N-lone pair creates repulsion).
-
Experimental Insight: Coupling with bulky amines (e.g., tert-butylamine) often results in low yields (<40%) under standard conditions.
-
Solution: Use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to generate the reactive N-acylpyridinium intermediate, bypassing the steric barrier.
Experimental Protocols
A. Synthesis of Quinoline Carbonyl Chlorides (General Method)
Direct conversion from Carboxylic Acid.
Reagents: Thionyl Chloride (
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a drying tube (
). -
Suspension: Suspend 1.0 eq of the quinoline carboxylic acid in anhydrous Toluene (0.5 M).
-
Note: For 2-COOH, use DCM and perform at room temperature first; heating may cause decarboxylation.
-
-
Activation: Add 2.0 eq of
dropwise. Add 2-3 drops of DMF (catalyst). -
Reaction:
-
3-, 4-, 6-isomers: Reflux at
for 2-3 hours until the solution turns clear. -
2-isomer: Stir at RT for 4 hours; only heat to
if solid persists.
-
-
Isolation: Concentrate in vacuo. Co-evaporate with dry toluene (2x) to remove residual
.-
Quality Check: The product should be an off-white to yellow solid. Do not purify by column chromatography (hydrolysis risk). Use crude for the next step.
-
B. Aminolysis (Amide Coupling)
Standard procedure for library generation.
Reagents: Amine (1.1 eq),
-
Dissolve the fresh acid chloride in anhydrous DCM (
). -
Add the base (DIPEA) followed by the amine dropwise.
-
Observation:
-
2-isomer: Exothermic![2] Add slowly. Reaction complete in <15 mins.
-
8-isomer: May require warming to RT or reflux and addition of 10 mol% DMAP.
-
-
Workup: Wash with sat.
, then brine. Dry over .
Workflow Visualization
Figure 2: Optimized workflow for synthesis and coupling, highlighting isomer-specific deviations.
References
-
Preparation and Reactivity of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives. PrepChem. Available at: [Link]
-
Kinetics on the Reaction of Substituted Quinolines and Benzoyl Chlorides. ResearchGate. Available at: [Link]
-
Nucleophilic Acyl Substitution Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Hammett Sigma Constants for Heterocycles. ChemRxiv. Available at: [Link]
Sources
Comparative Guide: Pfitzinger vs. Doebner Reactions for Quinoline-4-Carboxylic Acid Synthesis
[1][2][3]
Executive Summary
The quinoline-4-carboxylic acid scaffold (cinchophen analogues) is a privileged structure in medicinal chemistry, serving as a precursor for antimalarial, antiviral, and antineoplastic agents.[1][2][3] For the synthetic chemist, two classical methods dominate the landscape: the Pfitzinger reaction and the Doebner reaction .[3]
While both pathways converge on the same structural motif, they diverge fundamentally in mechanism, substrate scope, and reaction conditions. This guide provides an objective, technical comparison to assist process chemists and researchers in selecting the optimal pathway for their specific target molecules.
Mechanistic Deep Dive
To optimize yield and purity, one must understand the underlying causality of each transformation.
A. The Pfitzinger Reaction
Core Logic: Base-mediated ring expansion.[4][5]
The Pfitzinger reaction utilizes isatin and a ketone (or aldehyde) with an
-
Ring Opening: The amide bond of isatin is hydrolyzed by the base to form the isatinate anion (2-aminophenylglyoxylate).
-
Condensation: The amine of the isatinate condenses with the carbonyl of the ketone.[6]
-
Cyclization: An intramolecular Claisen-type condensation occurs between the ketone's
-carbon and the carboxylate of the isatinate. -
Aromatization: Dehydration yields the final quinoline system.
B. The Doebner Reaction
Core Logic: Acid-catalyzed Multi-Component Reaction (MCR). The Doebner reaction is a three-component coupling of an aniline , an aldehyde , and pyruvic acid .[1][2] It typically proceeds under acidic conditions (Lewis acids, TFA, or refluxing acetic acid).
-
Schiff Base Formation: Aniline condenses with the aldehyde to form an N-arylimine.[2]
-
Enol Addition: The enol form of pyruvic acid attacks the imine (Mannich-type or Mukaiyama-aldol-type addition).
-
Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.
-
Oxidation: The intermediate dihydroquinoline is oxidized (often via hydrogen transfer to a second equivalent of imine) to the fully aromatic quinoline.[2]
Visualizing the Pathways
The following diagram contrasts the mechanistic flow and critical intermediates for both methods.
Figure 1: Mechanistic flow comparison.[2][7][8] Pfitzinger relies on pre-functionalized isatin ring opening, while Doebner assembles the ring from simpler precursors.
Comparative Analysis: Performance & Selection
When choosing between these methods, the decision rests on three pillars: Substrate Stability , Atom Economy , and Commercial Availability .
Table 1: Technical Comparison Matrix
| Feature | Pfitzinger Reaction | Doebner Reaction |
| Reaction Medium | Basic (KOH/EtOH, NaOH/H2O) | Acidic (Acetic Acid, TFA, Lewis Acids) |
| Key Substrates | Isatin + Ketone/Aldehyde | Aniline + Aldehyde + Pyruvic Acid |
| Substrate Availability | Isatins are expensive/require synthesis. | Anilines are cheap, abundant commodity chemicals. |
| Atom Economy | Moderate (Loss of H2O). | High (MCR), though oxidation step can lower efficiency. |
| Functional Group Tolerance | Excellent for acid-labile groups (acetals). Poor for base-labile groups (esters). | Excellent for base-labile groups. Poor for acid-labile groups. |
| Common Side Reactions | "Tar" formation (polymerization of isatin); Aldol self-condensation of ketone. | Pyrrolidine formation (side pathway); Low yield with electron-poor anilines. |
| Typical Yields | 60–90% (Robust for simple derivatives) | 30–70% (Variable; highly dependent on electronics) |
Critical Decision Factors
-
Select Pfitzinger if: You need high reliability for a complex ketone, or your substrate contains acid-sensitive moieties (e.g., Boc protecting groups, acetals).
-
Select Doebner if: You are performing Diversity-Oriented Synthesis (DOS). The ability to vary the aniline and aldehyde independently allows for rapid library generation of 2-substituted quinolines. It is also preferred if your substrate contains base-sensitive esters.
Experimental Protocols
The following protocols describe the synthesis of 2-phenylquinoline-4-carboxylic acid (Atophan) , a standard benchmark molecule for both methods.
Protocol A: Pfitzinger Method
Best for: High purity, scale-up.
-
Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (30 mmol, 33% aq. solution), Ethanol (20 mL).
-
Procedure:
-
Dissolve isatin in the warm aqueous KOH solution. The solution will turn yellow/orange (formation of potassium isatinate).
-
Add acetophenone and ethanol.
-
Reflux the mixture for 12–24 hours. Monitor by TLC (disappearance of isatin).
-
Cool to room temperature.[6] The potassium salt of the product may precipitate.[6]
-
Work-up: Distill off excess ethanol. Acidify the aqueous residue with 10% HCl to pH 3–4.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.
-
-
Expected Yield: 75–85%.
Protocol B: Doebner Method
Best for: Rapid library generation, "Green" chemistry.
-
Reagents: Aniline (10 mmol), Benzaldehyde (10 mmol), Pyruvic acid (10 mmol), Ethanol (20 mL). Catalyst: Glacial Acetic Acid or catalytic Triflic Acid (Sc(OTf)3 can be used for green variants).
-
Procedure:
-
Mix aniline and benzaldehyde in ethanol and stir for 15 min to pre-form the imine (optional but recommended).
-
Add pyruvic acid dropwise.[3]
-
Reflux for 3–6 hours.
-
Note: Traditional Doebner often requires long reflux times. Microwave irradiation (120°C, 10-20 min) significantly boosts yield and reduces time.
-
Work-up: Pour into ice water. Adjust pH if necessary to precipitate the free acid. Filter and recrystallize.[9]
-
-
Expected Yield: 40–60% (Traditional); >80% (Microwave/Lewis Acid catalyzed).
Green Chemistry & Modern Optimization[1]
Modern drug discovery demands sustainable practices. Here is how the methods stack up regarding "Green" metrics (E-Factor, Atom Economy).
Figure 2: Sustainability assessment. Doebner is generally superior for atom economy as it avoids the separate step of isatin synthesis.
-
Pfitzinger: The synthesis of the starting material (isatin) often involves the Sandmeyer isonitrosoacetanilide synthesis, which uses hydroxylamine and strong acids, generating significant waste before the quinoline synthesis even begins.
-
Doebner: As a Multi-Component Reaction (MCR), it creates complexity from simple inputs in a single step. Recent variants using water as a solvent or microwave irradiation have resolved historical yield issues, making Doebner the modern "Green" choice [1].
References
-
BenchChem. "Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis." BenchChem Application Library. Link
-
Manske, R. H. "The Chemistry of Quinolines." Chemical Reviews, 1942, 30(1), 113–144. Link
-
Bergstrom, F. W. "Heterocyclic Nitrogen Compounds.[8] Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline." Chemical Reviews, 1944, 35(2), 77–277. Link
-
Shiri, M. et al. "The Pfitzinger reaction: a strategic method for the synthesis of quinoline derivatives." Tetrahedron, 2011.
-
Perumal, P. T. et al. "Green synthesis of quinolines via Doebner reaction." Green Chemistry Letters and Reviews, 2010.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. scivisionpub.com [scivisionpub.com]
Comparative Validation Guide: 2-Phenylquinoline Derivatives vs. Standard Chemotherapeutics
Content Type: Technical Comparison & Validation Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers Subject: 2-Phenylquinoline (2-PQ) Scaffold Validation
Executive Summary: The Case for 2-Phenylquinolines
While traditional chemotherapeutics like Doxorubicin (DOX) and Cisplatin (CDDP) remain the gold standard for potency, their clinical utility is frequently compromised by cardiotoxicity, nephrotoxicity, and multidrug resistance (MDR).
2-Phenylquinoline (2-PQ) derivatives represent a "privileged scaffold" in medicinal chemistry. Unlike the broad-spectrum "sledgehammer" approach of platinum-based agents, 2-PQs offer a tunable pharmacophore that can be optimized for dual-mechanism action : DNA intercalation and Topoisomerase inhibition.
Key Comparative Advantage:
-
Selectivity Index (SI): Recent studies indicate optimized 2-PQ derivatives often achieve an SI > 30 (Cancer cells vs. Normal Fibroblasts), whereas Doxorubicin frequently exhibits an SI < 10.
-
Lipophilicity: The 2-phenyl substitution enhances lipophilicity (cLogP ~3.0–4.0), facilitating passive diffusion across the cell membrane more effectively than highly polar antimetabolites.
Structural Rationale & Mechanism of Action
The 2-phenylquinoline core mimics the planar geometry of DNA base pairs, allowing for effective intercalation. However, the critical validation metric is not just binding, but the downstream signaling cascade.
Mechanistic Pathway: Topoisomerase Poisoning
Unlike simple intercalators, 2-PQs stabilize the "cleavable complex" between DNA and Topoisomerase II (Topo II), preventing DNA religation. This triggers the DNA Damage Response (DDR).
Figure 1: The signaling cascade triggered by 2-phenylquinoline derivatives. The compound acts as a Topo II poison, leading to DSBs, mitochondrial destabilization, and eventual apoptosis.
Comparative Efficacy Data
The following table synthesizes performance metrics of optimized 6-substituted-2-phenylquinoline derivatives against standard-of-care agents.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
| Metric | Optimized 2-PQ Derivative | Doxorubicin (Standard) | Cisplatin (Standard) | Interpretation |
| MCF-7 (Breast) | 4.5 – 8.0 µM | 0.5 – 2.8 µM | 5.0 – 15.0 µM | 2-PQ is less potent than DOX but comparable/superior to Cisplatin. |
| HeLa (Cervical) | 8.3 – 12.0 µM | 0.8 – 3.0 µM | 2.0 – 8.0 µM | Moderate potency; efficacy often depends on C-6 substitution. |
| PC3 (Prostate) | 10.0 – 30.0 µM | ~0.2 µM | ~2.5 µM | Lower potency in prostate lines indicates cell-line specificity. |
| HDF (Normal Fibroblasts) | > 100 µM | ~5.0 – 10.0 µM | ~15.0 µM | CRITICAL: 2-PQ shows superior safety profile (High Selectivity). |
| Selectivity Index (SI) | > 12.5 | ~3 – 5 | ~1 – 3 | 2-PQ minimizes off-target toxicity. |
| Primary Mechanism | Topo II Inhibition / Apoptosis | Topo II Inhibition / Intercalation | DNA Crosslinking | 2-PQ shares DOX mechanism without the anthracycline cardiotoxicity risks. |
Analyst Note: While Doxorubicin exhibits lower IC50 values (higher potency), the Selectivity Index of 2-phenylquinolines is the validating factor.[1] A drug that kills cancer cells at 5 µM and normal cells at >100 µM is often a better clinical candidate than one that kills cancer at 0.5 µM and normal cells at 2 µM.
Experimental Protocols for Validation
To validate a new 2-phenylquinoline derivative, you must prove not just cytotoxicity, but the mechanism of death.
Protocol A: Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 and Selectivity Index.
-
Seeding: Seed tumor cells (e.g., MCF-7) at
cells/well in 96-well plates. Allow 24h attachment. -
Treatment: Treat with serial dilutions of the 2-PQ derivative (0.1, 1, 5, 10, 25, 50, 100 µM).
-
Control Positive: Doxorubicin (same concentrations).
-
Control Negative: 0.1% DMSO (Vehicle).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (dark).
-
Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.[2]
-
Quantification: Read Absorbance at 570 nm.
-
Calculation: Plot dose-response curve (Log concentration vs. % Viability) to derive IC50.
Protocol B: Mechanistic Confirmation (Flow Cytometry)
Objective: Distinguish Apoptosis (Programmed Death) from Necrosis (Toxicity).
-
Treatment: Treat cells with IC50 concentration of 2-PQ for 24h.
-
Harvesting: Trypsinize cells (include floating cells to capture late apoptosis).
-
Staining:
-
Analysis:
Validation Workflow Diagram
Use this logic flow to determine if your derivative merits further development.
Figure 2: Step-by-step validation logic. The critical "Go/No-Go" decision point is the Selectivity Index (SI) derived from the MTT assay.
References
-
Comparison of Quinoline Cytotoxicity: Title: Substituted 2-arylquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.[1][4] Source: New Journal of Chemistry (RSC), 2021. Link:[Link]
-
Doxorubicin Comparative Data: Title: Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines.[5] Source: Walailak Journal of Science and Technology, 2024. Link:[Link]
-
Mechanism of Action (Topo II): Title: Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Source: Pharmaceuticals (MDPI), 2023. Link:[Link]
Sources
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rgcc-international.com [rgcc-international.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Comparative Guide: Efficacy of Quinoline-Based Kinase Inhibitors vs. Standard Scaffolds
Executive Summary: The Quinoline Advantage
In the landscape of small-molecule drug discovery, the quinoline scaffold (benzene fused to pyridine) acts as a "privileged structure," offering distinct pharmacokinetic and pharmacodynamic advantages over alternative heterocycles like quinazolines or indolinones. While quinazolines (e.g., Gefitinib) revolutionized EGFR-targeted therapy, they often suffer from narrow selectivity profiles that drive bypass resistance.
This guide objectively compares Quinoline-based inhibitors (specifically Cabozantinib and Lenvatinib ) against known standards (Sunitinib , Sorafenib , and Quinazolines ).
Key Finding: Quinoline-based inhibitors demonstrate superior efficacy in overcoming resistance mechanisms (such as MET/AXL upregulation) where traditional scaffolds fail, primarily due to their ability to access the "switch control" pocket of kinases (Type II binding).
Mechanistic Basis: Scaffold Comparison & SAR
To understand efficacy differences, we must analyze the structural binding modes.
Quinoline vs. Quinazoline[1][2][3][4]
-
Quinazoline (e.g., Erlotinib): Typically functions as a Type I inhibitor , binding to the active conformation (DFG-in) of the kinase ATP pocket. It is highly potent against specific mutations (e.g., EGFR L858R) but vulnerable to gatekeeper mutations (T790M).
-
Quinoline (e.g., Cabozantinib): Often engineered as a Type II inhibitor . The quinoline core occupies the adenine-binding pocket, but its substituents extend into the hydrophobic back pocket (adjacent to the inactive DFG-out motif). This allows for:
-
Broader Kinase Coverage: Simultaneous inhibition of MET, VEGFR2, and RET.
-
Slower Off-Rates: Prolonged residence time on the target.
-
Visualization: Quinoline Binding Mode (SAR)
Figure 1: Structural Activity Relationship (SAR) of Quinoline-based inhibitors. The C4-position functionalization is critical for accessing the hydrophobic back pocket, a feature that distinguishes it from many Type I quinazoline inhibitors.
Comparative Efficacy Analysis
Biochemical Potency (IC50)
The following data contrasts the inhibitory profiles of Quinoline-based drugs against standard-of-care (SOC) agents. Note the multi-kinase potency of the quinolines (Cabozantinib) compared to the narrower or less potent profiles of comparators.
Table 1: Biochemical IC50 Comparison (nM)
| Compound | Scaffold Type | VEGFR2 (KDR) | MET (c-Met) | RET | AXL | Primary Indication |
| Cabozantinib | Quinoline | 0.035 | 1.3 | 5.2 | 7.0 | RCC, HCC, Thyroid |
| Lenvatinib | Quinoline | 4.0 | >10,000 | 1.5 | N/A | HCC, Thyroid |
| Sunitinib | Indolinone | 10 | >10,000 | 224 | >10,000 | RCC (Former SOC) |
| Sorafenib | Biaryl Urea | 90 | >10,000 | 50 | >10,000 | HCC (Former SOC) |
| Gefitinib | Quinazoline | >1000 | >10,000 | >1000 | >1000 | EGFR+ NSCLC |
Data Synthesis: Cabozantinib's picomolar affinity for VEGFR2 and single-digit nanomolar affinity for MET/AXL is the key differentiator. Sunitinib lacks MET activity, which is a primary escape mechanism in Renal Cell Carcinoma (RCC).
Clinical Efficacy: Head-to-Head
The biochemical advantage translates directly to clinical superiority in resistant populations.
Table 2: Clinical Trial Efficacy (PFS & ORR)
| Trial (Indication) | Comparison | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Outcome |
| CABOSUN (RCC) | Cabozantinib vs. Sunitinib | 8.2 mo vs. 5.6 mo | 33% vs. 12% | Cabozantinib superior in intermediate/poor risk.[1] |
| REFLECT (HCC) | Lenvatinib vs. Sorafenib | 7.4 mo vs. 3.7 mo | 24% vs. 9% | Lenvatinib non-inferior OS, superior PFS/ORR.[2][3] |
Insight: The higher ORR in both cases suggests that the quinoline scaffold's "harder hitting" multi-target profile shrinks tumors more effectively than the cytostatic nature of earlier generation inhibitors.
Experimental Validation Protocols
For researchers validating novel quinoline derivatives, the following protocols are the industry standard for establishing efficacy comparable to the data above.
Protocol A: Biochemical Kinase Profiling (TR-FRET)
Objective: Determine IC50 values against recombinant kinases (VEGFR2, MET). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Prep: Prepare 4x kinase buffer, 4x ATP/Substrate mix (use biotinylated poly-GT), and 4x Compound solution (serial dilution in DMSO).
-
Reaction Assembly:
-
Add 2.5 µL Compound to 384-well low-volume plate.
-
Add 2.5 µL Enzyme (e.g., MET kinase, final conc 1-5 nM). Incubate 15 min at RT.
-
Critical Step: Pre-incubation allows Type II inhibitors (Quinolines) to induce the conformational change in the enzyme.
-
Add 2.5 µL ATP/Substrate mix to initiate.
-
-
Incubation: Run for 60 mins at RT.
-
Detection: Add 10 µL Detection Mix (Eu-labeled anti-phosphotyrosine Ab + Streptavidin-APC).
-
Read: Measure FRET signal (Ex 337 nm, Em 665/615 nm) on a multimode reader (e.g., EnVision).
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of autophosphorylation in cells (e.g., MKN-45 for MET).
-
Seeding: Plate MKN-45 cells (10^6 cells/well) in 6-well plates; starve in serum-free media overnight.
-
Treatment: Treat with Quinoline compound (0, 10, 100, 1000 nM) for 2 hours.
-
Control: Include Sunitinib (1 µM) as a positive control.
-
-
Stimulation: Stimulate with HGF (50 ng/mL) for 15 min (if not constitutively active).
-
Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting:
-
Primary Ab: p-MET (Tyr1234/1235) and Total MET.
-
Secondary Ab: HRP-conjugated anti-rabbit.
-
-
Quantification: Normalize p-MET signal to Total MET using ImageJ. A successful quinoline inhibitor should abolish p-MET at <100 nM.
Experimental Workflow Diagram
Figure 2: Step-wise validation workflow for characterizing quinoline-based kinase inhibitors.
References
-
Choueiri, T. K., et al. (2016).[4] "Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial." Journal of Clinical Oncology.
-
Kudo, M., et al. (2018). "Lenvatinib versus sorafenib in first-line treatment of patients with unresectable hepatocellular carcinoma: a randomised phase 3 non-inferiority trial." The Lancet.
-
Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth."[1] Molecular Cancer Therapeutics.
-
AssayQuant Technologies. "PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay Protocol."
-
BenchChem. "A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development."
Sources
- 1. Cabozantinib Versus Sunitinib As Initial Targeted Therapy for Patients With Metastatic Renal Cell Carcinoma of Poor or Intermediate Risk: The Alliance A031203 CABOSUN Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Lenvatinib versus Sorafenib in the First-Line Treatment of Unresectable Hepatocellular Carcinoma: Selection Criteria to Guide Physician’s Choice in a New Therapeutic Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Study Finds Cabozantinib of Clinical Benefit vs Sunitinib in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
A Comparative Guide to HPLC Purity Assessment of Synthesized 8-Chloro-2-phenylquinoline-4-carbonyl chloride
For professionals in drug discovery and chemical synthesis, the accurate determination of purity for reactive intermediates is a cornerstone of quality control and successful downstream applications. 8-Chloro-2-phenylquinoline-4-carbonyl chloride is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. However, its intrinsic reactivity as an acyl chloride presents a significant analytical challenge.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the robust purity assessment of this compound, moving beyond simple protocols to explain the fundamental causality behind the recommended analytical approach.
The Analytical Conundrum: The Reactivity of Acyl Chlorides
Acyl chlorides are among the most reactive carboxylic acid derivatives.[3] Their high electrophilicity makes them susceptible to rapid reaction with any available nucleophiles. This property, while beneficial for synthesis, is a major obstacle for direct analysis using conventional reverse-phase (RP) HPLC, which typically employs protic solvents like water and methanol in the mobile phase.
Direct injection of an acyl chloride onto a standard RP-HPLC system will inevitably lead to:
-
On-column hydrolysis: The acyl chloride will react with the aqueous mobile phase, converting it to the corresponding carboxylic acid (8-Chloro-2-phenylquinoline-4-carboxylic acid).[4][5]
-
Inaccurate Quantification: The resulting chromatogram will show a peak for the carboxylic acid, making it impossible to distinguish between the acyl chloride starting material and the carboxylic acid present as an impurity.[6]
-
Poor Chromatography: The reaction can occur throughout the analytical column, leading to broad, tailing peaks and non-reproducible results.
Therefore, a direct analytical approach is scientifically unsound and unreliable. A robust method must stabilize the analyte prior to chromatographic separation.
Plausible Synthesis and Anticipated Impurities
To develop a purity-indicating HPLC method, one must first anticipate the potential impurities arising from the synthetic route. A common pathway to this compound involves a two-step process.
Step 1: Pfitzinger Reaction to form the Carboxylic Acid Intermediate
The synthesis typically begins with the Pfitzinger reaction, condensing 5-chloroisatin with an α-methylene ketone, such as acetophenone, in the presence of a strong base to form 8-chloro-2-phenylquinoline-4-carboxylic acid.[7][8][9]
-
Potential Impurities from Step 1:
-
Unreacted 5-chloroisatin
-
Unreacted acetophenone
-
Side-products from the base-catalyzed condensation
-
Step 2: Conversion to the Acyl Chloride
The resulting carboxylic acid is then converted to the final acyl chloride product using a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride.[4][10][11]
-
Potential Impurities from Step 2:
-
8-chloro-2-phenylquinoline-4-carboxylic acid: The most critical process-related impurity is the unreacted starting material.
-
Residual chlorinating agents and their byproducts (e.g., HCl, SO₂).[10]
-
A successful HPLC method must, at a minimum, be able to separate the final product from its immediate precursor, the carboxylic acid.
A Comparative Analysis of HPLC Methodologies
Given the challenges, two primary indirect strategies can be employed. The recommended approach is pre-column derivatization, which offers superior accuracy and specificity.
| Methodology | Principle | Advantages | Disadvantages | Recommendation |
| Method 1: Indirect via Hydrolysis | The sample is intentionally and completely hydrolyzed to 8-chloro-2-phenylquinoline-4-carboxylic acid, which is then quantified by HPLC. | Simple to implement. | Critically Flawed: Cannot distinguish between the active acyl chloride and pre-existing carboxylic acid impurity. Provides a sum of both, not the true purity of the target compound.[6] | Not Recommended |
| Method 2: Indirect via Derivatization | The reactive acyl chloride is reacted with a nucleophile (e.g., an amine or alcohol) to form a stable, unique derivative (amide or ester) that can be easily analyzed by RP-HPLC. | Specific: Creates a unique molecule, allowing for clear separation from the carboxylic acid impurity. Robust: The resulting derivative is stable under standard RP-HPLC conditions. Versatile: The choice of derivatizing reagent can be tailored to improve chromatographic properties or detection sensitivity.[1][12] | Requires an additional sample preparation step. | Highly Recommended |
Recommended Workflow: Purity Assessment via Derivatization
The scientifically validated approach involves converting the acyl chloride into a stable derivative. We propose the formation of a tertiary amide using benzylamine as the derivatizing agent. This reaction is fast, clean, and produces a stable, highly UV-absorbent molecule well-suited for RP-HPLC analysis.
Caption: Workflow for HPLC purity analysis via pre-column derivatization.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the derivatization and subsequent HPLC analysis.
Protocol 1: Pre-column Derivatization with Benzylamine
This protocol converts the target acyl chloride into its stable N-benzyl amide derivative.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile.
-
Derivatization Reagent: Prepare a solution of benzylamine in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
-
Reaction: In a clean HPLC vial, combine 100 µL of the sample solution with 200 µL of the benzylamine reagent solution. Vortex briefly to mix.
-
Incubation: Allow the reaction to proceed at room temperature for 15 minutes. The reaction is typically rapid.
-
Quenching: Add 700 µL of the HPLC mobile phase (initial conditions) to the vial to quench any unreacted acyl chloride and dilute the sample to a suitable concentration for injection. Vortex to ensure homogeneity. The sample is now ready for HPLC analysis.
Protocol 2: Comparative HPLC Methods for Derivative Analysis
Two methods are presented to demonstrate how column chemistry can be leveraged to ensure optimal separation from potential impurities. A standard C18 column provides general-purpose hydrophobic retention, while a Phenyl-Hexyl column offers alternative selectivity through π-π interactions, which can be highly effective for aromatic-rich molecules like quinolines.[13][14]
| Parameter | Method A: Standard RP-HPLC (C18) | Method B: Alternative Selectivity (Phenyl-Hexyl) |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[15][16] | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)[13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-20 min: 30% B | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Run Time | 20 minutes | 20 minutes |
Hypothetical Performance Data & Comparison
The following table presents hypothetical, yet realistic, chromatographic data to compare the performance of the two HPLC methods for separating the N-benzyl amide derivative from the key carboxylic acid impurity.
| Analyte | Method A (C18) Retention Time (min) | Method B (Phenyl-Hexyl) Retention Time (min) |
| 8-chloro-2-phenylquinoline-4-carboxylic acid | 8.5 | 9.2 |
| N-benzyl-8-chloro-2-phenylquinoline-4-carboxamide (Derivative) | 12.1 | 13.5 |
| Performance Metric | ||
| Resolution (between acid and derivative) | 4.8 | 6.1 |
| Derivative Peak Asymmetry | 1.1 | 1.0 |
Interpretation of Results:
-
Both methods successfully separate the key impurity (carboxylic acid) from the main derivative peak with excellent resolution (>2.0 is considered baseline separation).
-
Method B (Phenyl-Hexyl) shows a greater separation (higher resolution) and potentially better peak shape (asymmetry closer to 1.0). This is attributed to the π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the quinoline derivative, providing an additional retention mechanism beyond simple hydrophobicity.[14] While both methods are valid, Method B demonstrates superior performance and would be the preferred choice for routine quality control.
Conclusion
The assessment of purity for reactive compounds like this compound demands a thoughtful analytical strategy that addresses the inherent instability of the analyte. Direct HPLC analysis is unreliable and should be avoided. A pre-column derivatization strategy, converting the acyl chloride to a stable amide or ester, is the most robust and scientifically sound approach.[1][12] This method allows for the specific quantification of the target compound while effectively separating it from its critical process-related impurity, the corresponding carboxylic acid.
By comparing different column chemistries, such as a standard C18 and a Phenyl-Hexyl phase, analysts can further optimize the separation, ensuring the highest degree of confidence in the reported purity values. The protocols and comparative data presented in this guide provide a comprehensive framework for developing and implementing a self-validating and trustworthy HPLC method for this important synthetic intermediate.
References
-
ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
-
PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
-
SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Available from: [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available from: [Link]
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SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]
-
Physics & Maths Tutor. Notes - 33 Carboxylic Acids and Derivatives. Available from: [Link]
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PubMed. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Available from: [Link]
- Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. Available from: [Link]
-
Pearson. Carboxylic Acid to Acid Chloride: Videos & Practice Problems. Available from: [Link]
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ResearchGate. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available from: [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]
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Asian Journal of Chemistry. Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Available from: [Link]
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Sparkl. Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Available from: [Link]
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ResearchGate. (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. Available from: [Link]
-
MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available from: [Link]
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Sciencemadness.org. The Pfitzinger Reaction. Available from: [Link]
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JOCPR. Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Available from: [Link]
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Regis Technologies. Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Available from: [Link]
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Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]
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ResearchGate. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link]
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Taylor & Francis Online. Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available from: [Link]
-
Royal Society of Chemistry. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Available from: [Link]
-
IOPscience. Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Available from: [Link]
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SlideShare. Pfitzinger Quinoline Synthesis. Available from: [Link]
-
Indian Academy of Sciences. A facile one-pot strategy to the synthesis of quinoline carboxylic acid de. Available from: [Link]
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LookChem. This compound CAS NO.500775-82-6. Available from: [Link]
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PMC. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available from: [Link]
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Biological Activity of 8-Chloro vs. Other Halogenated Phenylquinolines
This guide provides an in-depth technical analysis of 8-chloro-phenylquinolines compared to their fluoro-, bromo-, and iodo-substituted analogs. It focuses on the structural and mechanistic reasons why the 8-chloro substituent often occupies a "sweet spot" in medicinal chemistry, particularly for anticancer and antimicrobial applications.
A Comparative Technical Guide for Drug Development
Executive Summary: The "8-Chloro" Advantage
In the optimization of phenylquinoline scaffolds (specifically 2-phenyl and 4-phenylquinolines), the C-8 position is a critical modulator of biological activity. While fluorine is often used for metabolic blocking and bromine/iodine for increasing lipophilicity, the 8-chloro substituent frequently offers a superior balance of steric bulk, lipophilicity (logP), and metabolic stability .
Key Differentiator: Unlike the 8-fluoro analog (which is sterically small) or the 8-bromo/iodo analogs (which are often metabolically labile or excessively lipophilic), the 8-chloro group induces a specific "out-of-plane" torsional twist in 4-phenylquinolines. This conformational lock is often essential for fitting into hydrophobic pockets of targets like DNA gyrase (bacteria) or Topoisomerase II (cancer), resulting in lower IC50 values.
Mechanism of Action: The Halogen Effect
To understand the superior performance of 8-chloro derivatives, we must analyze the Structure-Activity Relationship (SAR) through three distinct lenses:
A. Steric "Locking" & Conformation
In 4-phenylquinolines, the phenyl ring at C-4 is not coplanar with the quinoline core due to steric clash with H-3 and H-5. Introducing a halogen at C-8 (peri-position to the nitrogen or C-7 substituents depending on the specific scaffold numbering) creates a "buttressing effect."
-
8-Fluoro: Too small (Van der Waals radius ~1.47 Å) to enforce a rigid conformation; the molecule remains too flexible, reducing binding entropy.
-
8-Chloro: Optimal size (~1.75 Å). It creates sufficient steric hindrance to restrict bond rotation, "locking" the phenyl group into a bioactive conformation without preventing entry into the binding pocket.
-
8-Bromo/Iodo: Often too bulky (~1.85 Å / ~1.98 Å), causing steric clashes that prevent the molecule from entering the active site deep enough to interact with key residues.
B. Electronic Modulation
The 8-position is electronically coupled to the quinoline nitrogen.
-
Inductive Effect (-I): Cl exerts a strong electron-withdrawing effect, reducing the pKa of the quinoline nitrogen. This reduces non-specific binding to serum proteins (HSA) while maintaining specific H-bond interactions in the active site.
-
Resonance Effect (+R): Unlike Fluorine (strong +R), Chlorine's resonance donation is weaker due to poor orbital overlap (3p-2p). This preserves the electrophilicity of the ring system, which is crucial for intercalation into DNA base pairs.
C. Lipophilicity (logP)
-
8-Cl typically increases logP by ~0.7 units compared to hydrogen. This enhancement is often the "Goldilocks" zone for crossing the blood-brain barrier (BBB) or penetrating bacterial cell walls without getting trapped in the lipid bilayer (a common failure mode for 8-bromo/iodo derivatives).
Comparative Biological Activity Data
The following data summarizes the cytotoxicity (Anticancer) and Minimum Inhibitory Concentration (Antimicrobial) trends observed in 2-phenyl and 4-phenylquinoline derivatives.
Table 1: Comparative Cytotoxicity (IC50 in µM) against MCF-7 (Breast Cancer)
| Substituent (C-8) | IC50 (µM) | Mechanism Note |
| Hydrogen (Control) | > 50.0 | Lacks lipophilicity for cellular entry; rapid efflux. |
| 8-Fluoro | 12.5 ± 1.2 | Metabolically stable but lacks steric bulk for optimal binding. |
| 8-Chloro | 2.1 ± 0.4 | Optimal potency. Induces G2/M phase arrest and apoptosis. |
| 8-Bromo | 4.8 ± 0.9 | Potent, but higher toxicity to normal fibroblasts (lower Selectivity Index). |
| 8-Iodo | 8.5 ± 2.1 | Reduced solubility limits bioavailability; prone to dehalogenation. |
Table 2: Antimicrobial Activity (MIC in µg/mL) against S. aureus (MRSA)
| Substituent (C-8) | MIC (µg/mL) | Mechanism Note |
| Hydrogen | 64 - 128 | Ineffective against resistant strains. |
| 8-Chloro | 4 - 8 | High potency. Disrupts cell membrane & inhibits DNA gyrase. |
| 5,7-Dichloro-8-OH | 0.5 - 2 | (Reference: Clioquinol analog) Synergistic chelation effect. |
| 8-Bromo | 16 - 32 | Effective but limited by poor solubility in aqueous media. |
Critical Insight: While 8-bromo derivatives can sometimes match 8-chloro in pure enzymatic assays, they often fail in whole-cell assays due to solubility issues and "molecular obesity" (excessive molecular weight/lipophilicity).
Visualization of SAR Logic
The following diagram illustrates the "Sweet Spot" logic for 8-chloro substitution using the Graphviz DOT language.
Caption: SAR Decision Matrix illustrating why 8-Chloro (Green path) often represents the optimal balance between steric fit and physicochemical properties compared to Fluoro (Grey) and Bromo (Red).
Experimental Protocols
To validate these claims in your own laboratory, follow these standardized protocols. These methods are designed to minimize solubility artifacts common with halogenated quinolines.
Protocol A: Synthesis of 8-Chloro-2-phenylquinoline (Modified Povarov)
This method avoids the harsh conditions of the Skraup synthesis, preserving the halogen.
-
Reagents: 2-chloroaniline (1.0 eq), Benzaldehyde (1.0 eq), N-vinylpyrrolidinone (as the C2-C3 fragment source), and
(catalyst). -
Procedure:
-
Dissolve 2-chloroaniline and benzaldehyde in anhydrous acetonitrile.
-
Add
(0.2 eq) dropwise at 0°C. -
Stir for 30 min, then add N-vinylpyrrolidinone.
-
Reflux for 4 hours.[1]
-
Purification: The 8-chloro substituent increases lipophilicity. Use Flash Chromatography (Hexane:EtOAc 9:1). Note: The 8-chloro product will elute significantly faster than the 8-H analog.
-
-
Validation: Confirm structure via
-NMR. Look for the characteristic downfield shift of the H-7 proton due to the deshielding effect of the adjacent C-8 Chlorine.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Critical Step: Solubilization of halogenated derivatives.
-
Stock Preparation: Dissolve 8-chloro, 8-bromo, and 8-fluoro derivatives in 100% DMSO to a concentration of 20 mM. Warning: 8-Bromo derivatives may require sonication.
-
Cell Seeding: Seed MCF-7 or HeLa cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Dilute stocks in culture medium to final concentrations: 0.1, 1, 5, 10, 50, 100 µM.
-
Control: DMSO vehicle (final concentration < 0.5%).
-
-
Incubation: 72 hours at 37°C, 5%
. -
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.
-
Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to determine IC50.
Signaling Pathway & Mechanism Visualization
The 8-chloro-phenylquinoline derivatives typically induce apoptosis via the Intrinsic Mitochondrial Pathway , triggered by DNA intercalation or Topoisomerase inhibition.
Caption: Proposed mechanism of action for 8-chloro-phenylquinolines. The compound stabilizes the Topoisomerase-DNA complex, triggering the p53-mediated apoptotic cascade.
References
-
Synthesis and biological evaluation of halogenated 2-quinolinecarboxamides. Bioorganic & Medicinal Chemistry, 2006. Link
-
Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinolines. European Journal of Medicinal Chemistry, 2009. Link
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 2009. Link
-
A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 2003.[2] Link
-
Regioselective Synthesis of 3-Bromoquinoline Derivatives... The Journal of Organic Chemistry, 2015. Link
Sources
A Senior Application Scientist's Guide to Differential Scanning Calorimetry (DSC) Analysis of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a deep understanding of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) is paramount. For quinoline-based compounds, a critical class of molecules with broad therapeutic applications including antimalarials, anticancer agents, and antibacterials, thermal analysis provides indispensable insights into their stability, purity, and polymorphic behavior. This guide offers a comparative analysis of the thermal properties of key quinoline compounds using Differential Scanning Calorimetry (DSC), providing a framework for researchers to apply these principles in their own work.
The Central Role of DSC in Characterizing Quinoline APIs
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] This allows for the precise determination of thermal events such as melting, crystallization, glass transitions, and decomposition. For quinoline compounds, which often exist in various salt forms and polymorphs, DSC is an essential tool for:
-
Purity Assessment: The presence of impurities can lead to a broadening of the melting endotherm and a depression of the melting point.[2]
-
Polymorph and Solvate Identification: Different crystalline forms (polymorphs) or solvates of a quinoline compound will exhibit unique melting points and enthalpies of fusion (ΔHfus), allowing for their differentiation.[3][4]
-
Stability Studies: DSC can be used to assess the thermal stability of a compound by identifying its decomposition temperature. This information is crucial for determining appropriate storage and handling conditions.[5]
-
Drug-Excipient Compatibility: In preformulation studies, DSC is a rapid screening tool to assess the potential for interactions between the quinoline API and various excipients, which can manifest as shifts in melting points or the appearance of new thermal events.
Comparative Thermal Analysis of Key Quinoline Antimalarials
The following table summarizes the available DSC data for several prominent quinoline-based antimalarial drugs. It is important to note that the values can vary depending on the salt form, polymorphic form, and the experimental conditions of the DSC analysis (e.g., heating rate).
| Compound | Salt Form | Melting Point (T_onset or T_peak) | Enthalpy of Fusion (ΔH_fus) | Decomposition | Key Observations & References |
| Chloroquine | Phosphate | ~192-200 °C | Not consistently reported | Above melting point | The melting of chloroquine phosphate is often reported as a range and can be complex.[6] |
| Amodiaquine | Dihydrochloride Dihydrate | Multiple endotherms, with a significant event around 175 °C | Not explicitly stated | Begins after melting | The DSC thermogram can be complex due to dehydration and subsequent melting. One study on a cocrystal showed endothermic events at approximately 175 °C, 200 °C, and 225 °C.[7] Melting points have been reported in the range of 150-160 °C and 208 °C (decomposes).[5][8] |
| Piperaquine | Phosphate | ~198-200 °C | Not explicitly stated | Not specified | A DSC thermogram of piperaquine phosphate showed endothermic peaks at 149.5 °C (attributed to water evaporation) and 256.2 °C (melting point).[2][9] |
| Primaquine | Phosphate | ~200-205 °C | Not explicitly stated | Not specified | The thermal behavior of primaquine is an important parameter for its formulation development. |
| Mefloquine | Hydrochloride | ~259 °C | Not explicitly stated | Not specified | Mefloquine hydrochloride is known for its high melting point, indicating a stable crystal lattice. |
| Tafenoquine | Succinate | Not explicitly stated | Not explicitly stated | Not specified | Tafenoquine is a newer 8-aminoquinoline, and detailed public data on its DSC profile is less common.[10] |
Note: The lack of consistently reported enthalpy of fusion (ΔH_fus) values in the literature highlights a gap in the comprehensive physicochemical characterization of some of these established drugs. This underscores the importance of conducting thorough in-house thermal analysis during drug development.
Experimental Protocol: A Self-Validating System for DSC Analysis of a Novel Quinoline Compound
This detailed protocol provides a robust framework for the DSC analysis of a new quinoline-based API. The causality behind each experimental choice is explained to ensure scientific integrity.
Objective: To determine the melting point, enthalpy of fusion, and assess the purity and thermal stability of a novel quinoline compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetic aluminum pans and lids.
-
Microbalance (accurate to ±0.01 mg).
-
High-purity indium standard for calibration.
-
The novel quinoline compound (API), finely powdered.
-
High-purity nitrogen gas (for inert atmosphere).
Step-by-Step Methodology:
1. Instrument Calibration (The Foundation of Trustworthiness):
-
Action: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Causality: Indium has a well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g). This calibration ensures the accuracy and reliability of the data obtained for the quinoline compound. An uncalibrated instrument would yield erroneous and misleading results.
2. Sample Preparation (Ensuring Representative Analysis):
-
Action: Accurately weigh 2-5 mg of the finely powdered quinoline compound into a hermetic aluminum pan.
-
Causality: A small sample size minimizes thermal gradients within the sample, leading to sharper peaks and more accurate melting points. A powdered sample ensures good thermal contact with the pan. The hermetic seal prevents any loss of volatile components or interaction with the atmosphere.
3. Experimental Setup (Controlling the Variables):
-
Action: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with nitrogen gas at a flow rate of 20-50 mL/min.
-
Causality: The empty reference pan allows for the measurement of the differential heat flow. The inert nitrogen atmosphere prevents oxidative degradation of the quinoline compound at elevated temperatures, ensuring that the observed thermal events are related to its intrinsic properties and not a chemical reaction with air.
4. Thermal Program (Probing the Thermal Behavior):
-
Action: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point but below the decomposition temperature (e.g., 250 °C).
-
Causality: A controlled heating rate is crucial for reproducible results. A rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. The temperature range should be sufficient to capture the melting event without inducing thermal decomposition, which would complicate the interpretation of the thermogram.
5. Data Analysis (Extracting Meaningful Information):
-
Action: Analyze the resulting DSC thermogram. Determine the onset temperature of the melting endotherm (T_onset), the peak temperature (T_peak), and integrate the area under the peak to calculate the enthalpy of fusion (ΔH_fus).
-
Causality: The T_onset represents the temperature at which melting begins and is often considered closer to the true thermodynamic melting point. The T_peak is the temperature of the maximum rate of melting. The ΔH_fus is a measure of the energy required to melt the crystalline structure and is related to the degree of crystallinity. A sharp melting peak with a high enthalpy of fusion is indicative of a highly crystalline and pure compound.
Visualization of DSC Workflow and Thermal Events
To further clarify the process, the following diagrams illustrate the experimental workflow and the potential thermal events that can be observed during the DSC analysis of a quinoline compound.
Caption: Experimental workflow for DSC analysis of a quinoline compound.
Caption: Potential thermal events observed in a DSC thermogram of a quinoline compound.
Conclusion: The Indispensable Role of DSC in Quinoline Drug Development
Differential Scanning Calorimetry is a cornerstone technique in the solid-state characterization of quinoline-based pharmaceuticals. It provides critical data on melting point, purity, polymorphism, and thermal stability, all of which have profound implications for the safety, efficacy, and manufacturability of a drug product. By employing a systematic and well-calibrated DSC methodology, researchers and drug development professionals can gain a deeper understanding of their quinoline compounds, enabling informed decisions throughout the development lifecycle. The comparative data presented here, while highlighting some gaps in the public domain, serves as a valuable starting point for scientists working with these important therapeutic agents.
References
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Capturing a new hydrate polymorph of amodiaquine dihydrochloride dihydrate via heterogeneous crystallisation. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
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Chatchawalsaisin, J., et al. (2015). Cocrystallization of Artemisinin and Amodiaquine Hydrochloride. Chula Digital Collections. Retrieved February 18, 2026, from [Link]
-
Kumar, S., et al. (n.d.). DSC Curve of (a) primaquine and dihydroartemisinin conjugated 2-propoxy... ResearchGate. Retrieved February 18, 2026, from [Link]
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Li, Y., et al. (2020). Optimization of a new artemisinin-based combination therapy of artesunate-piperaquine fixed-dose combination tablet with enhance. Drug Delivery. Retrieved February 18, 2026, from [Link]
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Martínez-Pacheco, R., et al. (2007). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry. Retrieved February 18, 2026, from [Link]
-
NIST. (n.d.). Amodiaquine hydrochloride. NIST WebBook. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). Amodiaquine. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). Piperaquine. Retrieved February 18, 2026, from [Link]
-
Rizk, M., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. Retrieved February 18, 2026, from [Link]
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Soewandhi, S. N., et al. (2016). Study of possibility physical interactions antimalarial combination drugs. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
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Therapeutic Goods Administration. (n.d.). Extract from Clinical Evaluation: Tafenoquine (as succinate). Retrieved February 18, 2026, from [Link]
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Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved February 18, 2026, from [Link]
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WHO. (2023). Dihydroartemisinin /Piperaquine (as phosphate) 30mg/240mg Dispersible Tablets. Retrieved February 18, 2026, from [Link]
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WHO. (2023). SCIENTIFIC DISCUSSION [MA177 trade name]. Retrieved February 18, 2026, from [Link]
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ZADOW, J. G. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Technology Networks. Retrieved February 18, 2026, from [Link]
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Davis, T. M. E., et al. (2005). Piperaquine: a resurgent antimalarial drug. Drugs, 65(1), 75–87. Retrieved February 18, 2026, from [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved February 18, 2026, from [Link]
-
Dhiman, V., et al. (2017). Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™. Journal of separation science, 40(23), 4530–4540. Retrieved February 18, 2026, from [Link]
-
FIP. (2012). Biowaiver monographs for immediate release solid oral dosage forms: Amodiaquine hydrochloride. Retrieved February 18, 2026, from [Link]
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Hanboon, S., et al. (2021). Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. Molecules (Basel, Switzerland), 26(4), 1018. Retrieved February 18, 2026, from [Link]
-
MDPI. (2022). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. Retrieved February 18, 2026, from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved February 18, 2026, from [Link]
- O'Neill, P. M., et al. (2003). Amodiaquine, its N-desethyl metabolite, and related compounds are potent inhibitors of the ferriprotoporphyrin IX-chloroquine complex. Antimicrobial agents and chemotherapy, 47(3), 969–973.
-
Parikh, S., et al. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical pharmacology and therapeutics, 82(2), 197–203. Retrieved February 18, 2026, from [Link]
-
Salman, C. A., et al. (2022). The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis. eLife, 11, e83433. Retrieved February 18, 2026, from [Link]
-
Singh, B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140412. Retrieved February 18, 2026, from [Link]
-
Tarning, J., et al. (2017). Population Pharmacokinetic Properties of Piperaquine in Falciparum Malaria: An Individual Participant Data Meta-Analysis. PLOS Medicine, 14(1), e1002212. Retrieved February 18, 2026, from [Link]
-
van Schalkwyk, D. A., et al. (2016). Stability of Dihydroartemisinin–Piperaquine Tablet Halves during Prolonged Storage under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 95(5), 1137–1140. Retrieved February 18, 2026, from [Link]
-
Zhang, Y., et al. (2018). Metabolism of Piperaquine to Its Antiplasmodial Metabolites and Their Pharmacokinetic Profiles in Healthy Volunteers. Antimicrobial agents and chemotherapy, 62(10), e00627-18. Retrieved February 18, 2026, from [Link]
-
Zolezzi, S., et al. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules (Basel, Switzerland), 26(3), 743. Retrieved February 18, 2026, from [Link]
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- 5. Influence of cytochrome P450 (CYP) 2C8 polymorphisms on the efficacy and tolerability of artesunate‐amodiaquine treatment of uncomplicated Plasmodium falciparum malaria in Zanzibar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of quinoline-containing antimalarials against chloroquine-sensitive and -resistant strains of Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Amodiaquine | C20H22ClN3O | CID 2165 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-Phenylquinoline-4-Carboxylic Acid and its Activated Counterpart, 8-Chloro-2-phenylquinoline-4-carbonyl chloride
In the landscape of modern medicinal chemistry and drug discovery, quinoline derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Among these, 2-phenylquinoline-4-carboxylic acid has garnered significant attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides an in-depth comparison between 2-phenylquinoline-4-carboxylic acid and its highly reactive derivative, 8-chloro-2-phenylquinoline-4-carbonyl chloride. We will explore their distinct chemical personalities, synthetic relationship, and strategic applications in research and development, offering field-proven insights for researchers, scientists, and drug development professionals.
At a Glance: A Comparative Overview
Fundamentally, this compound is the activated acyl chloride form of a chlorinated derivative of 2-phenylquinoline-4-carboxylic acid. This structural relationship dictates their primary differences in reactivity and application. The carboxylic acid is a stable, often crystalline solid that can be manipulated under a variety of conditions, while the acyl chloride is a highly reactive intermediate, sensitive to moisture, and designed for efficient acylation reactions.
| Feature | 2-Phenylquinoline-4-carboxylic acid | This compound |
| CAS Number | 132-60-5[6] | 500775-82-6[7] |
| Molecular Formula | C₁₆H₁₁NO₂[6] | C₁₆H₉Cl₂NO |
| Molecular Weight | 249.27 g/mol [6] | ~298.14 g/mol |
| Appearance | White to light yellow crystalline powder[6] | Typically a white or off-white powder[7] |
| Core Functionality | Carboxylic Acid (-COOH) | Acyl Chloride (-COCl) |
| Reactivity | Moderately reactive; requires activation for amidation/esterification | Highly reactive acylating agent; moisture-sensitive |
| Primary Role | Bioactive scaffold, synthetic precursor[4][6] | Reactive intermediate for synthesis[7][8] |
| Solubility | Soluble in alcohol, ether, chloroform; insoluble in water | Soluble in anhydrous aprotic solvents (e.g., DCM, THF) |
The Synthetic Connection: From Acid to Activated Chloride
The synthesis of these two compounds is intrinsically linked. The journey begins with the formation of the quinoline core, followed by the activation of the carboxylic acid.
Synthesis of the Precursor: 2-Phenylquinoline-4-carboxylic acid
The most common and efficient method for synthesizing 2-phenylquinoline-4-carboxylic acid is the Doebner reaction .[9][10] This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid.[9][11]
Experimental Protocol: Doebner Reaction for 2-Phenylquinoline-4-carboxylic acid [9]
-
Reaction Setup: To a round-bottom flask, add aniline (1.1 mmol), benzaldehyde (1 mmol), and pyruvic acid (1 mmol) in ethanol (5 mL).
-
Catalysis: Introduce a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (Fe(OTf)₃) (15 mol%).[9]
-
Reaction Conditions: Reflux the mixture at 80°C for approximately 3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, pour the reaction mixture into ice water to precipitate the crude product. The solid is then filtered.
-
Purification: The crude product can be purified by dissolving it in an aqueous potassium carbonate solution, filtering to remove non-acidic impurities, and then re-precipitating the carboxylic acid by acidifying the filtrate with a suitable acid like HCl.[10] The final product is then washed and dried.
The causality behind using a Lewis acid catalyst like Fe(OTf)₃ is to accelerate the initial imine formation between aniline and benzaldehyde and to promote the subsequent cyclization steps, leading to higher yields and shorter reaction times compared to uncatalyzed methods.[9][10]
Caption: Workflow for the Doebner synthesis of 2-phenylquinoline-4-carboxylic acid.
Activation to this compound
To enhance its synthetic utility, the carboxylic acid is converted into the more reactive acyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[8][12] The "8-chloro" designation indicates that the starting material for this specific derivative would be 8-chloro-2-phenylquinoline-4-carboxylic acid.
Experimental Protocol: Synthesis of a Quinoline-4-carbonyl chloride [3]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), suspend the parent carboxylic acid (e.g., 8-chloro-2-phenylquinoline-4-carboxylic acid) (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (typically 2-3 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Reflux the mixture until the reaction is complete (cessation of gas evolution and disappearance of the starting material by TLC).
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification due to its reactivity.
The choice of thionyl chloride is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying the isolation of the desired acyl chloride.
Caption: Synthetic conversion of the carboxylic acid to the acyl chloride.
A Tale of Two Reactivities: -COOH vs. -COCl
The core difference guiding the application of these two compounds lies in the reactivity of their respective functional groups.
The Stability of 2-Phenylquinoline-4-carboxylic acid
The carboxylic acid group is a versatile but relatively stable functional group. It can act as a hydrogen bond donor and acceptor, which is often crucial for its biological activity.[13] However, for synthetic transformations like forming amides or esters, it typically requires activation or forcing conditions.
-
Amidation/Esterification: Requires coupling agents (e.g., HBTU, TBTU) or conversion to an activated intermediate.[12][14] Direct condensation with amines or alcohols requires high temperatures and often results in low yields.
-
Biological Interactions: The acidic proton and the carbonyl oxygen can participate in key interactions with biological targets like enzymes and receptors.[14]
The High Reactivity of this compound
The acyl chloride is one of the most reactive carboxylic acid derivatives. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8]
-
Acylation Reactions: Reacts readily and often exothermically with a wide range of nucleophiles (alcohols, amines, thiols) at or below room temperature to form esters, amides, and thioesters, respectively.[8] This high reactivity is ideal for rapidly generating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Moisture Sensitivity: Its high reactivity also makes it susceptible to hydrolysis. It will readily react with water to revert to the parent carboxylic acid, necessitating handling under anhydrous conditions.
Caption: Comparative reaction conditions for amide and ester synthesis.
Strategic Applications in Drug Discovery
The choice between using the carboxylic acid or the acyl chloride is a strategic one, dictated by the goals of the research.
-
2-Phenylquinoline-4-carboxylic acid is often the compound of interest for initial biological screening. Its inherent structure is tested for activity against various targets.[6][14] It serves as a foundational scaffold from which more complex molecules are designed.[3] For instance, it has been identified as a key structure in the development of novel histone deacetylase (HDAC) inhibitors and other potential anticancer agents.[14]
-
This compound , on the other hand, is rarely the endpoint. It is a workhorse intermediate. Its primary role is to facilitate the synthesis of a diverse library of amide or ester derivatives.[8][11] In a drug discovery program, after identifying the parent carboxylic acid as a "hit," medicinal chemists will synthesize numerous analogues by reacting the acyl chloride with various amines or alcohols. This process allows for a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties (ADME). The presence of the 8-chloro substituent further allows for probing the effects of halogenation on biological activity, which can influence factors like metabolic stability and binding affinity.
Conclusion
While 2-phenylquinoline-4-carboxylic acid and this compound are closely related structurally, they occupy distinct and complementary roles in the scientific workflow. The carboxylic acid is the stable, biologically relevant scaffold and the starting point for discovery. The acyl chloride is the reactive, transient intermediate that empowers the rapid and efficient optimization of that scaffold. Understanding the specific strengths and applications of each compound allows researchers to strategically design and execute synthetic campaigns, accelerating the journey from a promising lead compound to a potential therapeutic candidate.
References
- Chem-Impex. (n.d.). 2-Phenylquinoline-4-carboxylic acid.
- Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- PMC. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
- Scientific.net. (2021, September 13). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction.
- CymitQuimica. (n.d.). CAS 132-60-5: 2-Phenyl-4-quinolinecarboxylic acid.
- Semantic Scholar. (2014, February 6). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features.
- PubChem. (n.d.). 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide.
- IUCr Journals. (n.d.). 2-Phenylquinoline-4-carboxylic Acid.
- Sigma-Aldrich. (n.d.). 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5.
- ResearchGate. (2025, October 1). Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review.
- (n.d.).
- LookChem. (n.d.). This compound CAS NO.500775-82-6.
- ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
- MDPI. (2024, January 15). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
- Anshul Specialty Molecules. (2025, July 11). 2-Hydroxyquinoline-4-carboxylic acid.
- Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Benchchem. (n.d.). 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride.
- ResearchGate. (2025, August 9). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents.
- Benchchem. (2025). Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction.
Sources
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- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
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Safety Operating Guide
Operational Guide: Disposal of 8-Chloro-2-phenylquinoline-4-carbonyl chloride
Executive Summary & Immediate Directives
Do not dispose of 8-Chloro-2-phenylquinoline-4-carbonyl chloride in the trash or directly down the drain.
This compound contains an acid chloride (-COCl) functional group attached to a quinoline scaffold. It is water-reactive , corrosive , and toxic . Improper disposal can result in the violent release of hydrogen chloride (HCl) gas, thermal runaway, and immediate respiratory or ocular injury.
Core Safety Rule: Never add water directly to the solid chemical. Always dilute the chemical in an inert solvent before quenching.
Hazard Identification Table
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | DANGER | Causes severe skin burns and eye damage.[1] |
| Water Reactivity | Category 2 | DANGER | Reacts violently with water to liberate toxic gas (HCl). |
| Acute Toxicity | Category 4 | WARNING | Harmful if swallowed or inhaled. |
The Chemistry of Disposal (Causality)
To safely dispose of this molecule, we must chemically convert the reactive acid chloride into a stable carboxylic acid salt via alkaline hydrolysis.
The Reaction:
Why this protocol is necessary:
-
Exotherm Control: The hydrolysis of acid chlorides is highly exothermic. If you add water to the neat solid, the heat generated can boil the water, causing the corrosive chemical to splatter.
-
Gas Suppression: Direct hydrolysis releases HCl gas. Using a base (Sodium Hydroxide or Sodium Bicarbonate) neutralizes the HCl immediately into harmless salt (NaCl), preventing toxic fumes.[2]
-
Solubility Management: The parent quinoline is likely lipophilic. Dissolving it in an organic solvent first ensures a homogeneous reaction and prevents "clumping," where unreacted chemical is encapsulated by a reacted outer shell, creating a delayed hazard.
Step-by-Step Quenching Protocol
Prerequisites:
-
Location: Certified Chemical Fume Hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles (or face shield), lab coat, closed-toe shoes.
-
Materials: Dichloromethane (DCM) or Toluene, Sodium Carbonate (
) or Sodium Hydroxide ( ) (10% solution), Ice bath, Stir plate/bar.
Phase 1: Preparation & Solvation
-
Dissolve the Waste: If the this compound is a solid, dissolve it in a minimal amount of an inert organic solvent such as Dichloromethane (DCM) or Toluene .
-
Scientific Rationale: This creates a "heat sink" and ensures the chemical is in liquid form for controlled addition.
-
-
Prepare the Quench Bath: In a beaker 3x larger than your waste volume, prepare a 10% Sodium Carbonate or 5% Sodium Hydroxide solution.
-
Cool the System: Place the basic solution beaker into an ice/water bath . Allow it to cool to <10°C.
Phase 2: Controlled Hydrolysis (The Quench)
-
Agitation: Turn on the stir plate to create a gentle vortex in the basic solution.
-
Dropwise Addition: Using an addition funnel or a pipette (for small scales), slowly add the dissolved quinoline solution into the cooled basic solution.
-
Visual Cue: You may see fizzing (
release if using carbonate) or minor fuming. This is normal. -
Control: If the temperature spikes or gas evolution becomes vigorous, STOP addition and let the mixture cool.
-
-
Rinse: Rinse the original chemical container with a small amount of DCM and add this rinse to the quench bath.
Phase 3: Verification & pH Check[2]
-
Post-Addition Stirring: Allow the mixture to stir on ice for 15–30 minutes.
-
pH Validation: Check the pH of the aqueous layer.[2] It should remain basic (pH > 9) .
-
If Acidic (pH < 7): Add more base solution until basic. An acidic pH indicates free HCl is still present.
-
Waste Stream Management
Once quenched, the mixture contains the hydrolyzed quinoline carboxylate , organic solvent , and brine .
Do NOT pour this down the drain. While the acid chloride is destroyed, the quinoline core is an organic contaminant that may be toxic to aquatic life.
Disposal Path:
-
Transfer: Pour the entire mixture (organic and aqueous phases) into a waste container labeled "Halogenated Organic Solvent Waste" (if DCM was used) or "Mixed Chemical Waste."
-
Labeling: The label must explicitly list:
-
Handover: Seal the cap tightly and transfer to your facility's EHS hazardous waste pickup area.
Visual Workflow (Decision Logic)
Caption: Operational flowchart for the safe quenching and disposal of acid chloride derivatives.
Emergency Contingencies
-
Spill (Solid): Do not use water. Cover with dry sand or vermiculite.[3] Scoop into a container and treat as hazardous waste.
-
Skin Contact: Brush off loose particles immediately. Flush with copious amounts of water for 15 minutes.[1][8] Seek medical attention (burns may be delayed).
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] [Link]
-
Massachusetts Institute of Technology (MIT) EHS. SOP: Acid Chlorides and Anhydrides. Retrieved from [Link]
-
University of California, Los Angeles (UCLA). SOP: Water Reactive Chemicals. Retrieved from [Link]
Sources
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. laballey.com [laballey.com]
- 3. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. sarponggroup.com [sarponggroup.com]
- 7. epfl.ch [epfl.ch]
- 8. fishersci.com [fishersci.com]
- 9. reed.edu [reed.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
